A83016A
Description
Properties
CAS No. |
142383-42-4 |
|---|---|
Molecular Formula |
C28H28N2O10 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H28N2O10/c1-11(2)26(35)39-24-20-18(23(38-13(5)31)25(28(24,6)37)40-27(36)12(3)4)17-19(30(20)10-29)22(34)16-14(21(17)33)8-7-9-15(16)32/h7-9,11-12,23-25,32,37H,1-6H3/t23-,24+,25+,28-/m0/s1 |
InChI Key |
UOYACWUCXHEGPZ-FQJHJXCSSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@H](C2=C([C@H]([C@]1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C |
Canonical SMILES |
CC(C)C(=O)OC1C(C2=C(C(C1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 83016A A-83016A A83016A |
Origin of Product |
United States |
Foundational & Exploratory
A-83-01: A Potent Inhibitor of the TGF-β Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer progression where it can promote tumor growth and metastasis, as well as in fibrotic diseases.[1][4] The TGF-β signaling cascade has therefore emerged as a significant target for therapeutic intervention.[1] A-83-01 is a small molecule inhibitor that has demonstrated potent and selective inhibition of the TGF-β signaling pathway, making it a valuable tool for both basic research and drug development.[5][6][7] This technical guide provides a comprehensive overview of A-83-01, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the signaling pathways involved.
Mechanism of Action
A-83-01 exerts its inhibitory effects by targeting the type I serine/threonine kinase receptors of the TGF-β superfamily, also known as activin receptor-like kinases (ALKs).[1][7] Specifically, it is a potent inhibitor of the TGF-β type I receptor ALK5, the type I activin/nodal receptor ALK4, and the type I nodal receptor ALK7.[5][6][8] The binding of TGF-β ligands to their type II receptors leads to the recruitment and phosphorylation of type I receptors.[9][10] This activation of the type I receptor kinase domain initiates the downstream signaling cascade by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2][5]
A-83-01 directly blocks the kinase activity of ALK4, ALK5, and ALK7, thereby preventing the phosphorylation of SMAD2 and SMAD3.[5][6][7] This inhibition of SMAD phosphorylation prevents their complex formation with the common-mediator SMAD (co-SMAD), SMAD4, and subsequent translocation to the nucleus to regulate target gene expression.[10] Consequently, A-83-01 effectively abrogates TGF-β-mediated cellular responses, including epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, and growth inhibition.[1][5][7] Notably, A-83-01 exhibits weak inhibitory activity against ALK1, ALK2, ALK3, and ALK6, as well as MAPK activity, highlighting its selectivity.[5][6]
Quantitative Data
The inhibitory potency of A-83-01 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against its primary targets.
| Target Receptor | IC50 Value (nM) |
| ALK5 (TGF-β Type I Receptor) | 12[5][6][11] |
| ALK4 (Activin/Nodal Type I Receptor) | 45[5][6][11] |
| ALK7 (Nodal Type I Receptor) | 7.5[5][6][11] |
A-83-01 has been shown to be more potent than the commonly used ALK5 inhibitor, SB-431542.[1][5][7]
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to characterize the inhibitory activity of A-83-01.
TGF-β-Responsive Luciferase Reporter Assay
This assay is used to quantify the inhibition of TGF-β-induced transcriptional activity.
-
Cell Line: Mink lung epithelial cells (Mv1Lu) are commonly used due to their robust response to TGF-β.[4][11]
-
Reporter Construct: A luciferase reporter plasmid containing multiple copies of a SMAD-binding element (e.g., 9xCAGA-luciferase) is transfected into the cells.[4]
-
Protocol:
-
Seed Mv1Lu cells in 24-well plates.
-
Transfect the cells with the 9xCAGA-luciferase reporter plasmid.
-
After 8 hours, pre-treat the cells with varying concentrations of A-83-01 for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of A-83-01.[4]
-
Western Blot for Phospho-SMAD2
This assay directly measures the inhibition of SMAD2 phosphorylation, a key downstream event in the TGF-β pathway.
-
Cell Line: Human keratinocyte cell line (HaCaT) or other TGF-β responsive cells.[4]
-
Protocol:
-
Seed HaCaT cells in 6-well plates and grow to near confluence.
-
Pre-treat the cells with A-83-01 (e.g., 1 µM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 60 minutes.[11]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total SMAD2 or a housekeeping protein (e.g., GAPDH) as a loading control.[12]
-
Cell Proliferation Assay
This assay assesses the ability of A-83-01 to block the growth-inhibitory effects of TGF-β.
-
Protocol:
-
Seed Mv1Lu cells in 24-well plates at a density of 2.5 x 10^4 cells/well.[13]
-
The following day, pre-treat the cells with A-83-01 (e.g., 0.03-10 µM) for 1 hour.[11]
-
Treat the cells with TGF-β1 (e.g., 1 ng/mL) for 48 to 72 hours.[11][13]
-
Determine the number of viable cells using a Coulter counter or a viability assay such as WST-1.[11]
-
Visualizations
TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway.
Mechanism of A-83-01 Inhibition
Caption: A-83-01 inhibits ALK4/5/7 kinase activity.
Experimental Workflow: Western Blot for p-SMAD2
References
- 1. agscientific.com [agscientific.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 83-01 (ALK5 Inhibitor IV) | ALK inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
The Role of A-83-01 in the Inhibition of Smad2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule A-83-01 and its critical role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway through the inhibition of Smad2 phosphorylation. A-83-01 has emerged as a potent and selective tool for studying TGF-β-mediated cellular processes and holds potential for therapeutic applications in diseases characterized by aberrant TGF-β signaling, such as cancer and fibrosis.
Core Mechanism of Action
A-83-01 is a synthetic small molecule that functions as a competitive inhibitor of the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, also known as Activin Receptor-Like Kinases (ALKs).[1][2] Specifically, A-83-01 potently targets ALK5 (TGF-β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor).[3][4][5][6][7] By blocking the kinase activity of these receptors, A-83-01 prevents the phosphorylation of the downstream signaling mediators, Smad2 and Smad3.[1][6] This inhibition effectively halts the propagation of the TGF-β signal transduction cascade.[2]
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT).[8][9][10] A-83-01's inhibitory action on ALK4/5/7 directly prevents the initial phosphorylation of Smad2, thereby blocking all subsequent downstream events.[1][11]
Quantitative Data Summary
The potency and selectivity of A-83-01 have been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data available for A-83-01.
| Target Receptor | IC50 (nM) | Assay Type | Reference |
| ALK5 (TGF-βR1) | 12 | Transcriptional Reporter Assay | [4][6][7][12][13] |
| ALK4 (ActR-IB) | 45 | Transcriptional Reporter Assay | [4][6][7][13] |
| ALK7 (Nodal-R) | 7.5 | Transcriptional Reporter Assay | [4][6][7][13] |
| Cell Line | A-83-01 Concentration | Effect on Smad2 Phosphorylation | Reference |
| HaCaT | 1 µM | Complete inhibition | [11] |
| M3-9-M and 76-9 | 1 µM | Reversal of TGF-β-induced phosphorylation | [14] |
| SKBR3 | Not specified | Complete blockade of TGF-β-induced pSmad2/3 | [8] |
| Postnatal Nkx2.5+ Cardiomyoblasts | Not specified | Inhibition of Smad2/3 phosphorylation | [15] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of intervention by A-83-01.
Caption: TGF-β signaling pathway and A-83-01's inhibitory action.
Experimental Protocols
A key method for assessing the inhibitory effect of A-83-01 on Smad2 phosphorylation is Western blotting. Below is a generalized protocol based on methodologies cited in the literature.[11][14][16][17][18][19]
Western Blotting for Phospho-Smad2 Detection
1. Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT keratinocytes, A549 lung carcinoma cells) at an appropriate density and allow them to adhere overnight.[11][19]
-
Serum-starve the cells for 16-24 hours to reduce basal signaling activity.
-
Pre-treat the cells with A-83-01 at the desired concentration (e.g., 1 µM) for 30-60 minutes.[11]
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[11][14]
-
Include appropriate controls: untreated cells, cells treated with TGF-β1 only, and cells treated with A-83-01 only.
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (pSmad2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad2 and a loading control protein (e.g., GAPDH or β-actin).
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of pSmad2.
Logical Relationship of A-83-01's Effects
The inhibitory action of A-83-01 on Smad2 phosphorylation leads to a cascade of downstream consequences, preventing the cellular responses typically induced by TGF-β.
Caption: Logical cascade of A-83-01's inhibitory effects.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-83-01.com [a-83-01.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 6. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Increased pSmad2 expression and cytoplasmic predominant presence of TGF-βRII in breast cancer tissue are associated with poor prognosis: Results from the Shanghai Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
A-83-01: A Technical Guide to a Selective TGF-β Type I Receptor Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-83-01 is a potent and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically targeting activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7. Its ability to block the canonical Smad signaling pathway has made it an invaluable tool in studying cellular processes such as epithelial-to-mesenchymal transition (EMT), cell growth and differentiation, and fibrosis. This technical guide provides a comprehensive overview of the discovery, development, and key experimental applications of A-83-01, including detailed protocols and data presented for ease of reference.
Discovery and Development
A-83-01 was first described in a 2005 study by Tojo et al. as a novel, potent inhibitor of ALK5.[1] Structurally similar to previously reported ALK5 inhibitors, A-83-01 was synthesized and characterized for its ability to block signaling of type I serine/threonine kinase receptors within the TGF-β superfamily.[1] This discovery provided the research community with a more potent alternative to existing inhibitors like SB-431542 for investigating the multifaceted roles of TGF-β signaling in both normal physiology and disease states, particularly in the context of cancer progression.[1]
Physicochemical Properties
A summary of the key physicochemical properties of A-83-01 is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide | [2] |
| CAS Number | 909910-43-6 | [2] |
| Molecular Formula | C₂₅H₁₉N₅S | [2] |
| Molecular Weight | 421.52 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (≤ 30 mM) and absolute ethanol (≤ 500 µM) | [2] |
| Storage | Store at -20°C, protected from light | [2] |
Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway
A-83-01 exerts its biological effects by selectively inhibiting the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7. In the canonical TGF-β signaling pathway, ligand binding to the type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes. A-83-01, by binding to the ATP-binding site of the ALK5 kinase domain, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[1]
References
A-83-01: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases.[1][2] It primarily targets the activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), as well as the highly related ALK4 and ALK7 receptors.[3][4][5][6] Through the inhibition of these receptors, A-83-01 effectively blocks the canonical TGF-β signaling pathway, preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1][2] This inhibitory action makes A-83-01 a valuable tool for studying the physiological and pathological roles of TGF-β signaling, particularly in research areas such as cancer biology, stem cell differentiation, and fibrosis. This technical guide provides an in-depth overview of the target specificity of A-83-01, a summary of its known off-target effects, and detailed experimental protocols for its characterization.
Target Specificity
A-83-01 exhibits high affinity and potent inhibitory activity against the TGF-β type I receptors ALK5, ALK4, and ALK7. The inhibitory concentrations (IC50) for these primary targets are in the low nanomolar range, highlighting its potency.
Table 1: Primary Target Inhibition of A-83-01
| Target | Alias | IC50 (nM) | Reference |
| ALK5 | TGFβRI | 12 | [3][4][5][6] |
| ALK4 | ActR-IB | 45 | [3][4][5][6] |
| ALK7 | - | 7.5 | [3][4][5][6] |
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of TGF-β superfamily ligands to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then propagates the signal by phosphorylating receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and the entire complex translocates to the nucleus to regulate the transcription of target genes.
A-83-01 acts as an ATP-competitive inhibitor of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.[2] This blockade of Smad phosphorylation is a key indicator of A-83-01's on-target activity.
Off-Target Effects and Kinase Selectivity
A-83-01 is widely regarded as a highly selective inhibitor. Multiple studies have reported that it has minimal or no inhibitory activity against other closely related type I receptors in the TGF-β superfamily, such as the bone morphogenetic protein (BMP) receptors ALK1, ALK2, ALK3, and ALK6, at concentrations where it potently inhibits ALK5, ALK4, and ALK7.[7] Furthermore, A-83-01 has been shown to have little to no effect on the activity of p38 mitogen-activated protein kinase (MAPK) or extracellular regulated kinase (ERK).[2]
Table 2: Reported Off-Target Activity of A-83-01
| Kinase/Pathway | Reported Effect | Reference |
| ALK1, ALK2, ALK3, ALK6 | Weakly inhibits or no effect | [7] |
| p38 MAPK | Little to no effect | [2] |
| ERK | Little to no effect | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and specificity of A-83-01.
In Vitro ALK5 Kinase Assay
This protocol is adapted from commercially available ALK5 kinase assay kits and is designed to measure the direct inhibitory effect of A-83-01 on ALK5 activity.
Materials:
-
Recombinant active ALK5
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
A-83-01 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well white assay plates
Procedure:
-
Prepare a 2X kinase reaction buffer containing the desired concentration of the kinase substrate.
-
Prepare serial dilutions of A-83-01 in kinase assay buffer.
-
Add 5 µL of the A-83-01 dilutions to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 10 µL of 2X kinase/substrate buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for ALK5.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.
-
Calculate the percent inhibition for each A-83-01 concentration relative to the "no inhibitor" control and determine the IC50 value.
Western Blot for Smad2/3 Phosphorylation
This protocol describes how to assess the inhibitory effect of A-83-01 on TGF-β-induced Smad2/3 phosphorylation in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HT-1080, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
A-83-01 stock solution (in DMSO)
-
Phosphatase inhibitor cocktail
-
Protease inhibitor cocktail
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of A-83-01 (or DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total Smad2/3 or a housekeeping protein like GAPDH.
TGF-β-Responsive Reporter Gene Assay
This assay measures the ability of A-83-01 to inhibit TGF-β-induced transcriptional activity.
Materials:
-
A suitable cell line (e.g., HEK293T, Mv1Lu)
-
A control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase expression vector)
-
Transfection reagent
-
Recombinant human TGF-β1
-
A-83-01 stock solution (in DMSO)
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the TGF-β-responsive reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of A-83-01 (or DMSO vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase (or β-galactosidase) activity.
-
Calculate the fold induction of reporter activity by TGF-β1 and the percent inhibition by A-83-01.
Conclusion
A-83-01 is a highly potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its well-defined mechanism of action, centered on the blockade of Smad2/3 phosphorylation, and its favorable selectivity profile make it an indispensable tool for dissecting the complexities of TGF-β signaling in health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to validate its on-target effects and explore its therapeutic potential. As with all pharmacological tools, careful consideration of concentration and appropriate controls are paramount to ensure the generation of reliable and interpretable data.
References
- 1. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 2. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
The Biological Activity of A-83-01 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily.[1][2][3] Specifically, it targets the activin receptor-like kinase (ALK) receptors ALK5 (TGF-β type I receptor), ALK4 (activin receptor type IB), and ALK7 (nodal receptor type I).[1][3][4] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][5] In the context of cancer, the role of TGF-β is complex, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced cancers.[1][5] This dual role makes the TGF-β pathway an attractive target for therapeutic intervention. A-83-01 has emerged as a valuable tool for studying the intricate functions of TGF-β signaling in cancer and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of A-83-01 in cancer cells, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Mechanism of Action
A-83-01 exerts its biological effects by competitively binding to the ATP-binding site of the ALK4, ALK5, and ALK7 kinase domains, thereby inhibiting their phosphorylation activity.[1][2][6] This blockade prevents the subsequent phosphorylation and activation of the downstream signaling mediators, Smad2 and Smad3.[1][2][7][8] The activated Smad2/3 proteins typically form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, extracellular matrix remodeling, and epithelial-to-mesenchymal transition (EMT).[9] By inhibiting this cascade, A-83-01 effectively abrogates TGF-β-mediated cellular responses. Notably, A-83-01 exhibits high selectivity for ALK4/5/7 and has been shown to have little to no effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK) signaling pathways.[1][2]
Signaling Pathway Diagram
Caption: A-83-01 inhibits TGF-β signaling by blocking ALK5.
Quantitative Data
The potency of A-83-01 has been quantified through various in vitro assays, primarily focusing on its half-maximal inhibitory concentration (IC50) against its target kinases.
| Target Kinase | IC50 (nM) | Reference |
| ALK5 (TGF-β RI) | 12 | [3][4][10][11] |
| ALK4 (Activin RIB) | 45 | [3][4][10][11] |
| ALK7 (Nodal RI) | 7.5 | [3][4][10][11] |
In cellular assays, A-83-01 has demonstrated efficacy in inhibiting TGF-β-induced transcriptional activity and downstream cellular effects at low nanomolar to micromolar concentrations, depending on the cell type and assay conditions.
| Cell Line | Assay | Effect of A-83-01 | Concentration | Reference |
| Mink Lung Epithelial (Mv1Lu) | TGF-β-induced Growth Inhibition | Potent prevention | 1 µM | [10] |
| Human Keratinocytes (HaCaT) | TGF-β-induced Smad2 Phosphorylation | Complete inhibition | 1 µM | [6] |
| HER2-overexpressing Breast Cancer Cells | TGF-β-induced Cell Invasion | Significant inhibition | Not specified | [12] |
| Mouse Ovarian Cancer (HM-1) | TGF-β-induced pSmad3 Expression | Inhibition | 1-10 µM | [4] |
| A549 Lung Cancer Cells | TGF-β-induced EMT | Blocked | Not specified |
Key Biological Activities in Cancer Cells
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, characterized by enhanced migratory and invasive properties.[1] TGF-β is a potent inducer of EMT in various cancers. A-83-01 has been consistently shown to inhibit TGF-β-induced EMT.[1][2][8][13] This is achieved by preventing the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and vimentin.[10]
Suppression of Cell Migration and Invasion
A direct consequence of inhibiting EMT is the suppression of cancer cell migration and invasion. A-83-01 has been demonstrated to reduce the migratory and invasive capacity of various cancer cell lines in vitro.[8][12] This effect is often assessed using wound healing (scratch) assays and Boyden chamber (Transwell) invasion assays.
Effects on Cell Proliferation
The impact of A-83-01 on cancer cell proliferation is context-dependent. In some cancer cells where TGF-β acts as a cytostatic factor, A-83-01 can block this growth-inhibitory effect.[2][7] However, in advanced cancers where TGF-β promotes proliferation, A-83-01 can inhibit cell growth. It is crucial to characterize the role of TGF-β in the specific cancer model being studied.
Overcoming Drug Resistance
Recent studies have indicated that TGF-β signaling can contribute to resistance to certain cancer therapies, such as the HER2-targeted antibody trastuzumab.[8][12] A-83-01, by inhibiting the TGF-β pathway, has been shown to re-sensitize resistant cancer cells to these treatments, suggesting its potential use in combination therapies.[8][12]
Experimental Protocols
Experimental Workflow Diagram
Caption: Workflow for assessing A-83-01's effects on cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of A-83-01 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
A-83-01 (reconstituted in DMSO)
-
TGF-β1 (optional, as a co-treatment)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of A-83-01 (e.g., 0.1, 1, 10, 100, 1000 nM) with or without a constant concentration of TGF-β1. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
Objective: To assess the effect of A-83-01 on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and medium with 10% FBS
-
A-83-01
-
TGF-β1 (optional)
-
24-well Transwell inserts with 8 µm pore size, coated with Matrigel
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of medium with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add A-83-01 and/or TGF-β1 to both the upper and lower chambers at the desired concentrations.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes and wash with water.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot for Phospho-Smad2
Objective: To determine the effect of A-83-01 on the phosphorylation of Smad2.
Materials:
-
Cancer cell line of interest
-
A-83-01
-
TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with A-83-01 for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Conclusion
A-83-01 is a powerful and specific inhibitor of the TGF-β signaling pathway, with significant biological activity in cancer cells. Its ability to block the ALK4/5/7-Smad2/3 axis makes it an invaluable research tool for dissecting the multifaceted roles of TGF-β in oncology. The demonstrated efficacy of A-83-01 in inhibiting key processes of cancer progression, such as EMT, migration, and invasion, and its potential to overcome therapeutic resistance, underscores its promise for further investigation as a candidate for cancer therapy. The standardized protocols provided in this guide offer a framework for researchers to robustly evaluate the effects of A-83-01 in their specific cancer models.
References
- 1. stemcell.com [stemcell.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. DSpace [repositori.upf.edu]
- 7. corning.com [corning.com]
- 8. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A-83-01: A Technical Guide to its Role in Stem Cell Pluripotency
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the small molecule A-83-01 in the maintenance and induction of stem cell pluripotency. A-83-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cell fate decisions. By modulating this pathway, A-83-01 has become an indispensable tool in stem cell research, facilitating the culture of pluripotent stem cells (PSCs), enhancing cellular reprogramming, and directing lineage specification.
Core Mechanism of Action: Inhibition of TGF-β Signaling
A-83-01 exerts its effects by selectively inhibiting the kinase activity of three type I TGF-β receptors: ALK4, ALK5, and ALK7.[1] This inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[1][2] The TGF-β pathway is known to promote differentiation in pluripotent stem cells; therefore, its inhibition by A-83-01 helps to maintain the undifferentiated, pluripotent state.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for A-83-01, providing a quick reference for its biochemical properties and effective concentrations in cell culture applications.
Table 1: Biochemical and Physical Properties of A-83-01
| Property | Value | Reference(s) |
| Molecular Weight | 421.52 g/mol | [1][4] |
| Chemical Formula | C₂₅H₁₉N₅S | [1][3] |
| CAS Number | 909910-43-6 | [1][4] |
| Purity | ≥95-98% | [1][3] |
| Solubility | Soluble in DMSO (up to 50 mM) | [1][5][6] |
| Storage | Store lyophilized powder at -20°C | [1][4] |
Table 2: Inhibitory Concentrations (IC₅₀) of A-83-01
| Target Receptor | IC₅₀ Value | Reference(s) |
| ALK5 (TGF-βRI) | 12 nM | [1][7] |
| ALK4 (Activin Receptor) | 45 nM | [1][7] |
| ALK7 (Nodal Receptor) | 7.5 nM | [1][7] |
Table 3: Recommended Working Concentrations in Stem Cell Culture
| Application | Cell Type | Recommended Concentration | Reference(s) |
| Maintenance of Pluripotency | Human iPSCs | 0.5 - 1 µM | [1] |
| Cellular Reprogramming | Human Fibroblasts | 0.5 - 1 µM | [4][8] |
| Inhibition of Differentiation | Rat iPSCs | 0.5 µM | [1] |
| Expansion of eMSCs | Human Endometrial MSCs | 1 µM | [9] |
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by A-83-01.
Key Applications in Stem Cell Biology
Maintenance of Pluripotency and Self-Renewal
A-83-01 is a key component of many feeder-free culture systems for human and rat PSCs.[1][9] By inhibiting the pro-differentiative signals of the TGF-β pathway, it helps to maintain the homogeneity and long-term self-renewal of undifferentiated stem cell populations.[1] This is crucial for generating stable and reliable cell lines for research and therapeutic applications. Studies have shown that A-83-01 helps maintain the expression of key pluripotency markers such as OCT4, SOX2, and NANOG.[10][11][12][13][14]
Enhancement of Cellular Reprogramming
The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of modern regenerative medicine. The TGF-β pathway is a known barrier to this process, as it promotes a mesenchymal phenotype. A-83-01, by inhibiting this pathway, facilitates the necessary mesenchymal-to-epithelial transition (MET) that is a critical early step in reprogramming.[15] It is often used in combination with other small molecules, such as MEK inhibitors (e.g., PD0325901), to enhance the efficiency of iPSC generation.[3][4]
Directing Lineage Specification
While A-83-01 is primarily used to maintain pluripotency, its ability to inhibit certain differentiation pathways can be strategically employed to direct cell fate. By blocking mesoderm and endoderm specification, A-83-01 can enrich for ectodermal lineages during the initial stages of differentiation.[3][8] This makes it a valuable tool for protocols aimed at generating neural progenitors and other ectoderm-derived cell types.
Experimental Protocols
Protocol 1: Preparation of A-83-01 Stock Solution
-
Reconstitution: A-83-01 is typically supplied as a lyophilized powder.[4] To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.18 mL of sterile DMSO.[16] For a 5 mg vial, adding 2.37 mL of DMSO will yield a 5 mM stock solution.[4]
-
Dissolution: Ensure the compound is completely dissolved. If precipitation is observed, the solution can be warmed to 37°C for 2-5 minutes.[5][17]
-
Aliquoting and Storage: Aliquot the concentrated stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][16] Store the aliquots at -20°C for up to 2-6 months.[16][17]
Protocol 2: Maintenance of Human iPSCs in Feeder-Free Culture
-
Culture Medium: Prepare a suitable feeder-free medium for human iPSCs (e.g., mTeSR™1 or Essential 8™).
-
Supplementation: Just before use, supplement the culture medium with A-83-01 to a final concentration of 0.5 µM.
-
Cell Seeding: Plate human iPSCs on a suitable matrix-coated culture dish (e.g., Matrigel® or Geltrex®).
-
Daily Medium Change: Change the medium daily with fresh medium containing A-83-01.
-
Passaging: Passage the cells as they reach confluency, typically every 4-6 days.
Protocol 3: Enhancement of iPSC Reprogramming from Human Fibroblasts
-
Reprogramming Initiation: Seed human fibroblasts and initiate reprogramming using standard methods (e.g., Sendai virus or mRNA transfection) to deliver the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).
-
Small Molecule Treatment: From day 1 or 2 post-transduction, supplement the reprogramming medium with A-83-01 to a final concentration of 0.5 µM. A-83-01 is often used in combination with a MEK inhibitor like PD0325901 (typically at 0.5 µM).
-
Medium Changes: Change the medium every 1-2 days with fresh medium containing the small molecules.
-
iPSC Colony Emergence: Continue the treatment for 10-20 days, monitoring for the emergence of iPSC-like colonies.
-
Colony Picking and Expansion: Once colonies are established, they can be picked and expanded under standard iPSC maintenance conditions, which may also include A-83-01.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for cellular reprogramming enhanced by the application of A-83-01.
Conclusion
A-83-01 is a powerful and versatile tool for stem cell researchers. Its specific inhibition of the TGF-β signaling pathway provides a robust method for maintaining pluripotency, enhancing the efficiency of cellular reprogramming, and directing lineage specification. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of A-83-01 in advancing stem cell biology and its translation into regenerative medicine. As our understanding of the intricate signaling networks governing cell fate deepens, the strategic use of small molecules like A-83-01 will undoubtedly continue to play a pivotal role in unlocking the full therapeutic potential of stem cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. reprocell.com [reprocell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Chemical Approaches to Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 17. store.reprocell.com [store.reprocell.com]
A-83-01: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A-83-01, a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin-like kinase 5 (ALK5). This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols.
Core Chemical and Physical Properties
A-83-01, with the systematic name 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide, is a synthetic compound widely used in cell biology and cancer research to study the TGF-β signaling pathway.
| Property | Value | Source |
| IUPAC Name | 3-(6-methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide | [1][2] |
| Synonyms | A83-01, ALK5 Inhibitor IV | [1][3] |
| CAS Number | 909910-43-6 | [1][4][5] |
| Molecular Formula | C₂₅H₁₉N₅S | [1][4][5] |
| Molecular Weight | 421.52 g/mol | [1][2][5][6] |
| Appearance | White to beige powder/crystalline solid | [1][6] |
| Purity | ≥95% to >98% (HPLC) | [2][5][6] |
| Solubility | DMSO: 5 mg/mL (warmed), 14 mg/mL, 21.08 mg/mL (50 mM), 33.6 mg/mL (79.71 mM, with sonication); DMF: 25 mg/mL; Ethanol: 0.3 mg/mL | [1][2][3][6][7] |
| Storage | Store as a solid at -20°C. Solutions are unstable and should be freshly prepared. If necessary, aliquot and store at -20°C for up to one month. Protect from light. | [1][2][6] |
| SMILES String | CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5 | [1][4] |
Pharmacological Properties and Mechanism of Action
A-83-01 is a potent inhibitor of TGF-β type I receptor kinases, primarily targeting ALK5. It also exhibits inhibitory activity against other closely related activin receptor-like kinases, ALK4 and ALK7. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby preventing the phosphorylation of downstream signaling molecules, Smad2 and Smad3.
| Target Kinase | IC₅₀ (nM) |
| ALK5 (TGF-βRI) | 12 |
| ALK4 (Activin RIB) | 45 |
| ALK7 (Nodal Receptor) | 7.5 |
By inhibiting the phosphorylation of Smad2/3, A-83-01 effectively blocks the canonical TGF-β signaling pathway. This pathway is crucial in various cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Consequently, A-83-01 is a valuable tool for studying these processes and has potential applications in cancer therapy by inhibiting tumor progression and metastasis. A-83-01 has been shown to be more potent than the commonly used ALK5 inhibitor, SB 431542.[2] It has minimal or no inhibitory effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular signal-regulated kinase (ERK).
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted with A-83-01.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for determining the inhibitory activity of compounds like A-83-01 against TGF-β receptor kinases.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase substrate (e.g., casein)
-
ATP
-
A-83-01
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of A-83-01 in Kinase Buffer with 5% DMSO.
-
In a 384-well plate, add 1 µL of the A-83-01 dilution or 5% DMSO (for control).
-
Add 2 µL of recombinant ALK5 kinase to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the A-83-01 concentration.
Workflow Diagram:
Caption: Workflow for a typical kinase inhibition assay.
Cell Proliferation Assay
This protocol describes how to assess the effect of A-83-01 on TGF-β-induced growth inhibition.
Materials:
-
Mv1Lu cells (mink lung epithelial cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TGF-β1
-
A-83-01
-
24-well plates
-
Trypsin-EDTA
-
Coulter counter or hemocytometer
Procedure:
-
Seed Mv1Lu cells in 24-well plates at a density of 2.5 x 10⁴ cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of A-83-01 (or vehicle control) for 1 hour.
-
Add TGF-β1 (e.g., 1 ng/mL) to the wells.
-
Incubate the cells for 48 hours.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and count the cell number using a Coulter counter or a hemocytometer.
-
Compare the cell counts between different treatment groups to determine the effect of A-83-01 on TGF-β-induced growth inhibition.
Western Blot for Phospho-Smad2/3
This protocol details the detection of phosphorylated Smad2/3 to confirm the inhibitory effect of A-83-01 on the TGF-β signaling pathway.
Materials:
-
HaCaT cells (human keratinocytes) or other TGF-β responsive cells
-
Serum-free medium
-
TGF-β1
-
A-83-01
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HaCaT cells to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours.
-
Pre-treat the cells with A-83-01 (e.g., 1 µM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them in Cell Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Smad2/3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Smad2/3 antibody as a loading control.
Workflow Diagram:
Caption: Workflow for Western blot analysis of phospho-Smad2/3.
Applications in Research
A-83-01 is a versatile tool with numerous applications in biomedical research, including:
-
Cancer Research: Studying the role of TGF-β signaling in tumor progression, metastasis, and epithelial-to-mesenchymal transition (EMT).[7][9]
-
Stem Cell Biology: Maintaining the pluripotency of induced pluripotent stem cells (iPSCs) and directing their differentiation.[4]
-
Fibrosis Research: Investigating the mechanisms of fibrosis in various organs and evaluating potential anti-fibrotic therapies.
-
Developmental Biology: Elucidating the role of the TGF-β superfamily in embryonic development.
This guide provides a comprehensive overview of the chemical and biological properties of A-83-01, along with detailed experimental protocols. This information is intended to support researchers in designing and conducting experiments to further understand the multifaceted roles of the TGF-β signaling pathway in health and disease.
References
- 1. promega.com [promega.com]
- 2. bio-rad.com [bio-rad.com]
- 3. rndsystems.com [rndsystems.com]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cell proliferation assay [bio-protocol.org]
- 7. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
A-83-01 Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, specifically targeting activin receptor-like kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4] Its ability to block TGF-β signaling makes it an invaluable tool in various cell culture applications, including the maintenance of pluripotency in stem cells, directed differentiation, and the inhibition of epithelial-to-mesenchymal transition (EMT).[5][6] This document provides detailed application notes and experimental protocols for the effective use of A-83-01 in cell culture.
Mechanism of Action
A-83-01 exerts its biological effects by competitively inhibiting the ATP-binding site of the ALK4, ALK5, and ALK7 receptor kinases.[1][5] This inhibition prevents the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins.[3][4][5] The blockage of the SMAD signaling cascade leads to the modulation of target gene expression, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.[5][6] A-83-01 is noted to be more potent than the commonly used ALK5 inhibitor, SB431542.[2][3][5]
Signaling Pathway Diagram
References
- 1. stemcell.com [stemcell.com]
- 2. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dissolving and Storing A-83-01 for Experimental Use
Introduction A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK5, ALK4, and ALK7.[1][2][3] It functions by blocking the phosphorylation of Smad2/3, which are key downstream mediators of the TGF-β signaling pathway.[4][5][6] This inhibition prevents TGF-β-induced processes such as epithelial-to-mesenchymal transition (EMT) and growth inhibition.[5][7] Consequently, A-83-01 is widely utilized in stem cell research to maintain pluripotency and facilitate reprogramming, as well as in cancer and developmental biology to study cellular differentiation and disease progression.[2][8][9] These notes provide detailed protocols for the proper dissolution, storage, and application of A-83-01.
Chemical and Physical Properties
A summary of the key properties of A-83-01 is presented below.
| Property | Value |
| Chemical Name | 3-(6-methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide |
| Molecular Formula | C₂₅H₁₉N₅S |
| Molecular Weight | 421.52 g/mol |
| CAS Number | 909910-43-6 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
Preparation of Stock Solutions
A-83-01 is sparingly soluble in aqueous solutions but readily dissolves in organic solvents.[10] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions.
Solubility Data
| Solvent | Approximate Solubility |
| DMSO | ≥20 mg/mL (~47 mM) |
| Dimethylformamide (DMF) | 25 mg/mL (~59 mM) |
| Ethanol | 0.3 mg/mL (~0.7 mM) |
| PBS (pH 7.2) | Sparingly soluble; requires pre-dissolution in an organic solvent |
Protocol 1: Preparing a 10 mM DMSO Stock Solution
-
Materials :
-
A-83-01 (lyophilized powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene tubes
-
-
Calculation :
-
To prepare a 10 mM stock solution from 5 mg of A-83-01 (MW = 421.5 g/mol ):
-
Volume of DMSO (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) * Concentration (mM))]
-
Volume of DMSO (mL) = [5 mg / (421.5 g/mol * 10 mM)] = 1.186 mL
-
-
Procedure :
-
Equilibrate the vial of A-83-01 powder to room temperature before opening to prevent moisture condensation.
-
Add 1.186 mL of high-quality, anhydrous DMSO to the vial containing 5 mg of A-83-01.[3]
-
Recap the vial and vortex or sonicate gently until the solid is completely dissolved.[1][8] The solution should be clear.
-
This yields a 10 mM concentrated stock solution.
-
Storage and Stability
Proper storage is critical to maintain the activity of A-83-01. The compound is sensitive to light and its solutions are known to be unstable over time.[4][7]
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 24 months | Store desiccated and protected from light.[3][7] |
| DMSO Stock Solution | -20°C or -80°C | Up to 2 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][8] Protect from light.[7] |
Important Handling Notes :
-
Solution Instability : Solutions of A-83-01 are unstable and should ideally be prepared fresh for each experiment.[1][4] It has been reported that A-83-01 can decompose in solution.[7]
-
Aqueous Solutions : Do not store A-83-01 in aqueous media for more than one day.[10]
-
Freeze-Thaw Cycles : Avoid repeated freezing and thawing of stock solutions, as this can lead to degradation and precipitation.[8][11]
Mechanism of Action: TGF-β Pathway Inhibition
A-83-01 selectively inhibits the kinase activity of the TGF-β superfamily type I receptors ALK4, ALK5, and ALK7.[2][5] This action prevents the phosphorylation and activation of the downstream signal transducers Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[4][6] This blockade is crucial for preventing TGF-β-mediated cellular responses.
Application Protocols
A-83-01 is used across a range of in vitro and in vivo applications. The optimal concentration and treatment duration depend on the cell type and experimental objective.
Inhibitor Potency (IC₅₀)
| Target Receptor | IC₅₀ Value |
| ALK5 (TGF-βRI) | 12 nM |
| ALK4 (ActR-IB) | 45 nM |
| ALK7 (NodalR) | 7.5 nM |
Data compiled from multiple sources.[1][3][4][7]
Protocol 2: General Protocol for In Vitro Cell Culture
This protocol describes the use of A-83-01 to inhibit TGF-β-induced signaling in a typical cell culture experiment.
-
Cell Seeding : Plate cells (e.g., Mv1Lu, HaCaT) at the desired density and allow them to adhere overnight.[4][6]
-
Stock Solution Dilution : Thaw an aliquot of the 10 mM A-83-01 DMSO stock solution. Dilute it in pre-warmed cell culture medium to achieve the final desired working concentration. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent toxicity.[12]
-
Pre-treatment : Aspirate the old medium from the cells and add the medium containing A-83-01. Incubate for 1 hour at 37°C.[4][13] This allows the inhibitor to enter the cells and block the target receptors.
-
Stimulation : Add the TGF-β ligand (e.g., TGF-β1 at 1 ng/mL) directly to the medium containing A-83-01.[4]
-
Incubation : Culture the cells for the desired period (e.g., 30 minutes for phosphorylation studies, 24-72 hours for proliferation or EMT assays).[4][6]
-
Analysis : Harvest the cells for downstream analysis, such as Western blotting for phospho-Smad2, qPCR for target gene expression, or cell viability assays.
Recommended Working Concentrations for In Vitro Applications
| Application | Cell Type | Recommended Concentration | Reference(s) |
| Inhibition of TGF-β-induced EMT | Epithelial Cells (e.g., Mv1Lu) | 0.3 - 1 µM | [6][13] |
| Maintenance of Pluripotency (iPSCs) | Human/Rat iPSCs | 0.5 - 1 µM | [3][8] |
| Reprogramming of Fibroblasts | Mouse/Human Fibroblasts | 0.5 - 2 µM | [1][7] |
| Organoid Culture | Liver, Prostate Organoids | 0.05 - 2 µM | [7][11] |
| Cardiomyocyte Differentiation | Cardiac Progenitor Cells | 1 - 10 µM | [14] |
Protocol 3: General Guidelines for In Vivo Studies
A-83-01 has been used in animal models to study tissue regeneration and disease.
-
Formulation : For intraperitoneal (IP) injection, A-83-01 can be formulated. A common method involves dissolving the compound first in a small amount of DMSO, then diluting with other vehicles like PEG300, Tween 80, and saline to improve solubility and bioavailability.[1][4]
-
Example Formulation: 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.[4] The final solution should be clear. Prepare this formulation fresh before each use.
-
-
Dosage and Administration : Dosages ranging from 0.5 mg/kg to 10 mg/kg have been administered via daily IP injection in mouse models.[4][14][15] The optimal dose and schedule must be determined empirically for each specific model and research question.
-
Monitoring : Monitor animals for any adverse effects, body weight changes, or neurobehavioral issues.[15]
References
- 1. A 83-01 (ALK5 Inhibitor IV) | ALK inhibitor | TargetMol [targetmol.com]
- 2. stemcell.com [stemcell.com]
- 3. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 8. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 9. sm-406.com [sm-406.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A83-01 Solution (50 mM) [procellsystem.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. glpbio.com [glpbio.com]
- 14. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A83-01|A8301|ALK5 inhibitor|DC Chemicals [dcchemicals.com]
Application Note: Western Blot Protocol for Analyzing p-Smad2 Inhibition by A-83-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transforming Growth Factor-β (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, notably cancer, where it can promote tumor progression and metastasis.[3][4] A key step in the canonical TGF-β pathway is the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, by the activated TGF-β type I receptor (ALK5).[1][5][6] Phosphorylated Smad2 (p-Smad2) then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[1][5][7]
A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor ALK5, as well as the activin/nodal type I receptors ALK4 and ALK7.[3][8][9][10][11] By inhibiting ALK5 kinase activity, A-83-01 effectively blocks the phosphorylation of Smad2, thereby abrogating downstream TGF-β signaling.[3][9][11][12] This makes A-83-01 a valuable tool for studying TGF-β-mediated cellular events and a potential therapeutic agent.[3][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of TGF-β-induced Smad2 phosphorylation by A-83-01 in a cellular context.
Signaling Pathway
The canonical TGF-β signaling pathway leading to Smad2 phosphorylation and its inhibition by A-83-01 is depicted below.
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
Experimental Workflow
A typical workflow for assessing the inhibitory effect of A-83-01 on Smad2 phosphorylation using Western blot is outlined below.
Caption: Experimental workflow for Western blot analysis of p-Smad2.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HT-1080, HaCaT, or other TGF-β responsive cell lines.
-
Reagents:
-
Recombinant Human TGF-β1 (R&D Systems, Cell Signaling Technology, etc.)
-
DMSO (for dissolving A-83-01)
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Assay Reagent (e.g., BCA or Bradford assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[14]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate (ECL)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treat the cells with A-83-01 (e.g., 1 µM) or vehicle (DMSO) for 1 hour.[15]
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[12][15] Include an untreated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against p-Smad2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
For analysis of total Smad2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 4.2 to 4.6.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. Densitometry analysis of the protein bands should be performed using appropriate software. The p-Smad2 signal should be normalized to the total Smad2 signal, which is then normalized to the loading control.
| Treatment Group | TGF-β1 (ng/mL) | A-83-01 (µM) | Normalized p-Smad2/Total Smad2 Ratio (Arbitrary Units) | Fold Change vs. TGF-β1 alone |
| Untreated Control | 0 | 0 | 0.05 | - |
| TGF-β1 | 5 | 0 | 1.00 | 1.00 |
| A-83-01 | 0 | 1 | 0.04 | - |
| TGF-β1 + A-83-01 | 5 | 1 | 0.15 | 0.15 |
Note: The data presented in the table are representative and will vary depending on the cell line, experimental conditions, and antibody efficacy.
Troubleshooting
-
No or weak p-Smad2 signal:
-
Confirm TGF-β1 activity and the responsiveness of the cell line.
-
Ensure phosphatase inhibitors were added to the lysis buffer.[13]
-
Optimize antibody concentrations and incubation times.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the concentration of the primary and secondary antibodies.
-
Ensure the blocking buffer is fresh and appropriate for the antibodies used.
-
-
Inconsistent results:
-
Ensure equal protein loading in all lanes.
-
Maintain consistent incubation times and temperatures for all steps.
-
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to assess the inhibitory effect of A-83-01 on TGF-β-induced Smad2 phosphorylation. This method is a reliable and widely used technique for studying the modulation of the TGF-β signaling pathway and can be adapted for the screening and characterization of other potential pathway inhibitors.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for A-83-01 in Inhibiting Epithelial-to-Mesenchymal Transition (EMT) In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is fundamental in embryonic development, wound healing, and tissue regeneration. However, its dysregulation is implicated in pathological conditions such as fibrosis and cancer metastasis. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a potent inducer of EMT.[1][2][3]
A-83-01 is a small molecule that acts as a potent and selective inhibitor of the TGF-β type I receptor, ALK5, as well as ALK4 and ALK7.[4][5][6][7] By inhibiting these receptors, A-83-01 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby abrogating TGF-β-induced EMT.[4][5] This makes A-83-01 a valuable tool for in vitro studies aimed at understanding and potentially reversing the EMT process.
Mechanism of Action of A-83-01
A-83-01 specifically targets the kinase domains of TGF-β type I receptors. The binding of TGF-β to its type II receptor induces the recruitment and phosphorylation of the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes that drive the EMT program.[2][8][9] A-83-01 competitively inhibits the ATP-binding site of ALK5, preventing the phosphorylation of Smad2 and Smad3 and the subsequent signaling cascade.[4][5][10]
References
- 1. Activation of the Erk Pathway Is Required for TGF-β1-Induced EMT In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β-induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β-Mediated Epithelial-Mesenchymal Transition and Cancer Metastasis [mdpi.com]
- 4. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 5. agscientific.com [agscientific.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TGF-β receptor I inhibitor may restrict the induction of EMT in inflamed intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming growth factor β-induced epithelial to mesenchymal transition requires the Ste20-like kinase SLK independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Cardiomyocytes from Fibroblasts using A-83-01
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of A-83-01, a potent TGF-β inhibitor, to efficiently generate cardiomyocytes from fibroblasts. This methodology holds significant promise for cardiac regeneration research and the development of novel therapeutic strategies for heart disease.
Introduction
Direct reprogramming of fibroblasts into cardiomyocytes presents a promising avenue for repairing damaged cardiac tissue. However, the efficiency of this process is often hindered by pro-fibrotic signaling pathways that are active in fibroblasts. The transforming growth factor-β (TGF-β) pathway plays a critical role in promoting fibrosis. A-83-01 is a small molecule that selectively inhibits the TGF-β type I receptor ALK5, as well as ALK4 and ALK7, thereby blocking the downstream phosphorylation of Smad2 and suppressing the expression of pro-fibrotic genes.[1][2] By inhibiting this pathway, A-83-01 significantly enhances the efficiency of converting fibroblasts into functional cardiomyocyte-like cells, particularly when combined with the forced expression of key cardiac transcription factors.[1]
Mechanism of Action: A-83-01 in Cardiac Reprogramming
The conversion of fibroblasts into cardiomyocytes is often antagonized by the inherent fibrotic nature of the starting cell population. The TGF-β signaling pathway is a primary driver of this pro-fibrotic state. Upon activation, the TGF-β receptor phosphorylates Smad2/3, which then translocates to the nucleus to activate the transcription of genes associated with fibrosis, such as various collagens and fibronectin. A-83-01 acts as a potent inhibitor of the TGF-β type I receptor ALK5, with an IC50 of 12 nM.[2][3] This inhibition prevents the phosphorylation of Smad2, leading to a downregulation of pro-fibrotic gene expression.[1][2] By suppressing this fibrotic signaling, A-83-01 creates a more permissive environment for the induction of a cardiomyogenic program by exogenous transcription factors.
Quantitative Data Summary
The application of A-83-01 in combination with cardiac transcription factors has been shown to dramatically increase the yield of induced cardiomyocytes (iCMs). The following table summarizes the quantitative data from a key study demonstrating this effect.
| Treatment Group | % cTnT Positive Cells (mean ± s.d.) | % α-actinin Positive Cells (mean ± s.d.) | Reference |
| GHMT | ~34% | ~34% | [1] |
| GHMT + A-83-01 | ~57% | ~57% | [1] |
| GHMT2m | ~42% | ~42% | [1] |
| GHMT2m + A-83-01 | >60% | ~64% | [1] |
GHMT: GATA4, Hand2, Mef2C, Tbx5 GHMT2m: A variant of the GHMT cocktail
Experimental Protocols
Protocol 1: Generation of Cardiomyocytes from Mouse Embryonic Fibroblasts (MEFs)
This protocol details the direct reprogramming of MEFs into cardiomyocyte-like cells using a combination of retroviral transduction of cardiac transcription factors and treatment with A-83-01.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Retroviruses encoding GATA4, Hand2, Mef2C, and Tbx5 (GHMT)
-
Polybrene
-
A-83-01 (Tocris Bioscience, Cat. No. 2939 or equivalent)
-
DMSO
-
Cardiomyocyte culture medium (e.g., DMEM/M199 (4:1) supplemented with 10% FBS, 1% L-glutamine, and 1% non-essential amino acids)
-
Gelatin-coated culture plates
Procedure:
-
Fibroblast Culture: Culture MEFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells before they reach confluency.
-
Retroviral Transduction:
-
Seed MEFs onto gelatin-coated plates at a density of 5 x 104 cells/well in a 6-well plate.
-
The next day, infect the cells with a cocktail of retroviruses encoding GHMT in the presence of 8 µg/mL polybrene.
-
-
A-83-01 Treatment:
-
Two days post-infection, replace the medium with fresh fibroblast medium.
-
Four days post-infection, change the medium to cardiomyocyte culture medium.
-
From day 5 onwards, supplement the cardiomyocyte culture medium with 0.5 µM A-83-01 (dissolved in DMSO). A control group should be treated with an equivalent volume of DMSO.
-
Change the medium with fresh A-83-01 every 2-3 days.
-
-
Monitoring and Analysis:
-
Monitor the cells for morphological changes and the appearance of spontaneous contractions, which can emerge in less than 2 weeks.[1]
-
At desired time points (e.g., day 14), fix the cells for immunofluorescence analysis.
-
Stain for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin to quantify the reprogramming efficiency.
-
Protocol 2: Immunofluorescence Staining for Cardiomyocyte Markers
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-cTnT, anti-α-actinin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again with PBS, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The percentage of reprogrammed cells can be determined by counting the number of marker-positive cells relative to the total number of DAPI-stained nuclei.
Troubleshooting and Considerations:
-
Low Reprogramming Efficiency: The efficiency of retroviral transduction is critical. Ensure high-titer retroviruses are used. The initial quality and passage number of the fibroblasts can also impact reprogramming potential.
-
Cell Viability: A-83-01 is generally well-tolerated at the recommended concentration. However, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific fibroblast source.
-
Confirmation of Cardiomyocyte Identity: In addition to marker expression, functional assays such as calcium imaging to detect spontaneous calcium transients and electrophysiological recordings can be performed to confirm the cardiomyocyte phenotype of the reprogrammed cells.
-
Alternative Approaches: While this protocol focuses on retroviral delivery of transcription factors, other methods such as Sendai virus, mRNA, or small molecule cocktails in combination with A-83-01 can also be explored.[4][5][6]
By following these detailed protocols and understanding the underlying mechanism of A-83-01's action, researchers can significantly improve the efficiency of generating cardiomyocytes from fibroblasts, paving the way for advancements in cardiac disease modeling and regenerative medicine.
References
- 1. High-efficiency reprogramming of fibroblasts into cardiomyocytes requires suppression of pro-fibrotic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecules enable cardiac reprogramming of mouse fibroblasts with a single factor, Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules enable cardiac reprogramming of mouse fibroblasts with a single factor, Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of cardiac fibroblasts reprogramming into cardiomyocyte‐like cells with a cocktail of small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-83-01 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-83-01, a potent small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7, for in vivo animal research.[1][2] This document includes its mechanism of action, established protocols from various studies, and quantitative data to guide experimental design.
Mechanism of Action
A-83-01 is a selective inhibitor of the serine/threonine kinase receptors ALK4, ALK5, and ALK7, which are crucial components of the TGF-β signaling pathway.[1][3][4] By inhibiting these receptors, A-83-01 blocks the phosphorylation of downstream mediators Smad2 and Smad3.[3][5] This inhibition of the SMAD signaling pathway effectively disrupts processes such as epithelial-to-mesenchymal transition (EMT), a key process in cancer progression and fibrosis.[1][3][6] A-83-01 is noted to be more potent than the commonly used ALK5 inhibitor, SB-431542.[3][6] It has minimal effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK).[3][6]
The primary targets of A-83-01 are:
-
ALK5 (TGF-β type I receptor): Inhibition of this receptor is the primary mechanism for blocking TGF-β signaling.
-
ALK4 (Activin type IB receptor): A-83-01 also inhibits signaling by activin.
-
ALK7 (Nodal type I receptor): The inhibitor also blocks nodal signaling pathways.
| Target | IC50 Value |
| ALK5 | 12 nM[2][5][7][8] |
| ALK4 | 45 nM[2][5][7][8] |
| ALK7 | 7.5 nM[2][5][7][8] |
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by A-83-01.
References
- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. agscientific.com [agscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A83-01|A8301|ALK5 inhibitor|DC Chemicals [dcchemicals.com]
Troubleshooting & Optimization
A-83-01 not inhibiting TGF-beta signaling troubleshooting
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with A-83-01, specifically when it fails to inhibit TGF-beta (TGF-β) signaling.
Frequently Asked Questions (FAQs)
Q1: What is A-83-01 and how does it inhibit the TGF-β pathway?
A-83-01 is a small molecule that acts as a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][2] It specifically targets the kinase domains of ALK5 (the TGF-β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor).[3][4] By inhibiting these receptors, A-83-01 prevents the phosphorylation of the downstream signaling mediators SMAD2 and SMAD3.[5][6] This blockage halts the signal transduction cascade that would otherwise lead to the regulation of target gene expression in the nucleus.[7][8]
Q2: My A-83-01 treatment is not working. What are the most common reasons for failure?
Failure to observe inhibition of TGF-β signaling can typically be traced to one of three areas: the inhibitor itself, the experimental setup, or the biological system.
-
Inhibitor Integrity: The most common issue is the degradation of A-83-01. Stock solutions are known to be unstable and sensitive to light.[5][9] It is crucial to use freshly prepared solutions or properly stored aliquots.[4][9]
-
Experimental Protocol: Incorrect timing of pre-incubation, suboptimal concentration of the inhibitor, or inactive TGF-β ligand can lead to apparent failure.
-
Cellular System: The cells may not be responsive to TGF-β, or the pathway may be activated downstream of the ALK5 receptor, rendering A-83-01 ineffective.
Q3: How should I prepare and store A-83-01?
Proper handling of A-83-01 is critical for its activity.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the lyophilized powder in fresh, anhydrous DMSO.[3][4] For a 10 mM stock, you can reconstitute 5 mg of powder in 1.18 ml of DMSO.[4]
-
Storage: A-83-01 solutions are unstable.[5] It is strongly recommended to prepare solutions fresh for each experiment.[5][9] If storage is necessary, aliquot the stock solution into small, tightly sealed vials protected from light and store at -20°C for no longer than one to two months.[4][9] Avoid repeated freeze-thaw cycles.[4] The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[4][9]
Q4: What is the recommended working concentration and pre-incubation time for A-83-01?
The optimal concentration depends on the cell type and experimental conditions, but a common starting point is 1 µM.[4][10] A dose-response experiment is recommended to determine the optimal concentration for your specific system. Cells should be pre-treated with A-83-01 for at least 1 hour before stimulation with TGF-β ligand.[4][5]
Q5: How can I confirm that my cells are responsive to TGF-β ligand?
Before troubleshooting the inhibitor, you must confirm that the signaling pathway is active in your cells. Treat your cells with TGF-β ligand (e.g., 1-10 ng/mL of TGF-β1) for 30-60 minutes and measure the phosphorylation of SMAD2/3 using Western blot.[4][11] A significant increase in p-SMAD2/3 levels compared to untreated cells confirms a responsive pathway.
Data Presentation
Table 1: A-83-01 Properties and Specifications
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₉N₅S | [1][3] |
| Molecular Weight | 421.52 g/mol | [4][5] |
| Purity | ≥95-98% | [1][3] |
| Target(s) | ALK5, ALK4, ALK7 | [1][3] |
| IC₅₀ for ALK5 | 12 nM | [3][4][5] |
| IC₅₀ for ALK4 | 45 nM | [3][4][5] |
| IC₅₀ for ALK7 | 7.5 nM | [3][4][5] |
| Solubility in DMSO | 20-50 mM (~21 mg/mL) | [3][4][5] |
| Storage (Powder) | -20°C, desiccated, protected from light | [4][9] |
| Storage (Solution) | Prepare fresh; or aliquots at -20°C for up to 2 months | [4][5][9] |
Table 2: Troubleshooting Guide for A-83-01
| Problem | Possible Cause | Recommended Action |
| No inhibition of p-SMAD2/3 | 1. Degraded A-83-01 solution. | 1. Prepare a fresh stock solution of A-83-01 in anhydrous DMSO. |
| 2. Insufficient inhibitor concentration. | 2. Perform a dose-response curve (e.g., 0.1 µM to 10 µM). | |
| 3. Inactive TGF-β ligand. | 3. Test the ligand on a positive control cell line known to respond. | |
| 4. Insufficient pre-incubation time. | 4. Ensure at least 1 hour of pre-incubation with A-83-01 before adding TGF-β. | |
| High background p-SMAD2/3 in untreated cells | 1. Autocrine TGF-β signaling. | 1. This is expected in some cell lines. It should be inhibited by effective A-83-01 treatment. |
| 2. Serum in media contains TGF-β. | 2. Serum-starve cells for 18-24 hours before the experiment.[11] | |
| p-SMAD2/3 levels are low even with TGF-β stimulation | 1. Cells are not responsive. | 1. Confirm ALK5 receptor expression. Use a positive control cell line (e.g., HT-1080, HaCaT).[4][12] |
| 2. Poor protein extraction. | 2. Ensure lysis buffer contains phosphatase inhibitors and that sonication is used to lyse the nucleus where p-SMADs are located.[11] | |
| 3. Western blot antibody issue. | 3. Validate the p-SMAD2/3 antibody with positive control lysates. | |
| Luciferase reporter activity does not change | 1. Poor transfection efficiency. | 1. Use a co-transfected control vector (e.g., Renilla luciferase) to normalize for efficiency.[13] |
| 2. Reporter construct is not suitable. | 2. Use a validated SMAD Binding Element (SBE) luciferase reporter.[13][14] | |
| 3. All causes from other sections apply. | 3. Systematically check the inhibitor, ligand, and cell responsiveness first. |
Visual Diagrams
TGF-β Signaling Pathway and A-83-01 Inhibition Point
References
- 1. stemcell.com [stemcell.com]
- 2. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 10. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Optimizing A-83-01 Concentration for Primary Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of A-83-01 for primary cell culture applications. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is A-83-01 and how does it work?
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] It specifically targets the type I serine/threonine kinase receptors ALK5 (TGF-β type I receptor), ALK4 (activin receptor type IB), and ALK7 (nodal receptor type I).[2][3] By inhibiting these receptors, A-83-01 blocks the phosphorylation of Smad2 and Smad3 (Smad2/3), which are key downstream mediators of the TGF-β pathway.[1][3] This inhibition prevents the translocation of Smad complexes to the nucleus, thereby blocking TGF-β-induced gene transcription. This mechanism is crucial for preventing processes like epithelial-to-mesenchymal transition (EMT) and for maintaining the self-renewal and pluripotency of stem cells in culture.[1][3][4]
Q2: What is the recommended starting concentration of A-83-01 for primary cell culture?
A typical starting concentration for A-83-01 in primary cell culture is between 0.5 µM and 1 µM.[4] However, the optimal concentration is highly dependent on the specific primary cell type and the experimental goals. A dose-response experiment is always recommended to determine the most effective concentration for your particular application. For instance, in studies with human endometrial mesenchymal stem/stromal cells, a maximal effect on cell proliferation was observed at 1 µM.[4]
Q3: How should I prepare and store A-83-01 stock solutions?
A-83-01 is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO).[1][5] To prepare a stock solution, reconstitute the powder in DMSO to a concentration of 5 mM or 10 mM.[1][5] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[1][6] Some sources suggest that solutions of A-83-01 can be unstable and recommend preparing them fresh before use.[7][8] If storing solutions, it is advised to use them within one month.[8] Protect the solid compound and its solutions from light.[8]
Q4: What are the potential off-target effects or cytotoxicity of A-83-01?
While A-83-01 is a selective inhibitor of ALK4, ALK5, and ALK7, it has been shown to have weak or no effect on other kinases such as bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK) at standard working concentrations.[3][9] However, at higher concentrations (e.g., above 3 µM), it may inhibit p38 MAPK activity.[10] Cytotoxicity and growth inhibition have been observed in some cell lines at concentrations of 10 µM.[10] It is crucial to perform a toxicity assay to determine the optimal, non-toxic concentration for your specific primary cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Cell Viability or Cell Death | A-83-01 concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a lower concentration (e.g., 0.1 µM) and titrate up. Observe cell morphology daily for signs of stress or death. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.[6] | |
| No Observable Effect on Cell Phenotype or Signaling | A-83-01 concentration is too low. | Gradually increase the concentration of A-83-01 in a stepwise manner (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM). |
| A-83-01 has degraded. | Prepare fresh stock solutions of A-83-01. Avoid repeated freeze-thaw cycles and protect from light.[1][8] | |
| The specific primary cells are not responsive to TGF-β signaling inhibition. | Confirm the expression of ALK4, ALK5, or ALK7 receptors in your primary cells. Assess the baseline level of phosphorylated Smad2/3 to confirm active TGF-β signaling. | |
| Inconsistent Results Between Experiments | Variability in A-83-01 stock solution. | Prepare a large batch of A-83-01 stock solution, aliquot, and store at -20°C to ensure consistency across multiple experiments. |
| Variations in primary cell populations. | Use primary cells from the same donor and passage number whenever possible to minimize biological variability. | |
| Cells are Differentiating or Losing Desired Phenotype | Suboptimal A-83-01 concentration. | Re-optimize the A-83-01 concentration using a functional assay relevant to your desired phenotype (e.g., expression of pluripotency markers, inhibition of differentiation markers). |
| Other signaling pathways are influencing cell fate. | Consider the use of A-83-01 in combination with other small molecules to maintain the desired cellular state. For example, it is often used with MEK inhibitors like PD0325901 for stem cell reprogramming.[1] |
Data Presentation
Table 1: Inhibitory Activity of A-83-01
| Target | IC₅₀ (nM) |
| ALK5 (TGF-β type I receptor) | 12 |
| ALK4 (Activin receptor type IB) | 45 |
| ALK7 (Nodal receptor type I) | 7.5 |
Data compiled from multiple sources.[2][5][6][7]
Table 2: Recommended Starting Concentrations for A-83-01 in Primary Cell Culture
| Cell Type | Recommended Starting Concentration (µM) | Reference |
| Human Endometrial Mesenchymal Stem/Stromal Cells | 1 | [4] |
| Murine Hematopoietic Stem and Progenitor Cells | Not specified, but used in a cocktail | [11] |
| Rat Dermal Fibroblasts | ~0.05-0.1 (based on IC50 for Smad2 phosphorylation) | [12] |
| General Primary Cell Culture | 0.5 - 1 | General recommendation |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of A-83-01 using a Dose-Response Assay
Objective: To determine the effective and non-toxic concentration range of A-83-01 for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
A-83-01 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTS or MTT)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a density appropriate for your cell type to reach 50-70% confluency after 24 hours.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow cells to attach.
-
-
Preparation of A-83-01 Dilutions:
-
Prepare a series of dilutions of A-83-01 in complete culture medium. A suggested range is 0 µM (vehicle control, DMSO only), 0.1 µM, 0.25 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Treatment:
-
Carefully remove the medium from each well.
-
Add 100 µL of the prepared A-83-01 dilutions to the respective wells (perform in triplicate).
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
-
Assessment of Cell Viability and Morphology:
-
At the end of the incubation period, observe the cell morphology in each well using a microscope. Note any signs of cytotoxicity, such as cell rounding, detachment, or debris.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the average viability for each concentration.
-
Plot the cell viability against the A-83-01 concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.
-
Protocol 2: Western Blot Analysis to Confirm Inhibition of TGF-β Signaling
Objective: To verify the inhibitory effect of the optimized A-83-01 concentration on the TGF-β signaling pathway by assessing the phosphorylation of Smad2.
Materials:
-
Primary cells treated with the optimized concentration of A-83-01 and a vehicle control.
-
TGF-β1 (to stimulate the pathway)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies: anti-phospho-Smad2 (pSmad2), anti-total-Smad2 (tSmad2), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate primary cells and allow them to attach.
-
Pre-treat the cells with the optimized concentration of A-83-01 or vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pSmad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for tSmad2 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSmad2 signal to the tSmad2 signal and the loading control.
-
Compare the levels of pSmad2 in A-83-01-treated cells versus control cells to confirm inhibition.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
References
- 1. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 2. stemcell.com [stemcell.com]
- 3. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 9. CultureSure A-83-01 [fujifilmbiosciences.fujifilm.com]
- 10. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A-83-01 Technical Support Center: Troubleshooting Cytotoxicity and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of A-83-01, a potent and selective inhibitor of the TGF-β type I receptor ALK5, as well as ALK4 and ALK7. This guide focuses on addressing common issues related to cytotoxicity and cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-83-01?
A-83-01 is a small molecule inhibitor that selectively targets the kinase activity of three members of the transforming growth factor-beta (TGF-β) superfamily type I receptors: ALK4, ALK5, and ALK7.[1][2][3] By inhibiting these receptors, A-83-01 blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby disrupting the canonical TGF-β signaling pathway.[1][4][5] This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[5][6]
Q2: Is A-83-01 expected to be cytotoxic to my cells?
Generally, A-83-01 is not considered to be cytotoxic at commonly used effective concentrations. One study reported no acute cytotoxicity in mouse embryonic stem cells following a 6-hour exposure to concentrations ranging from 1 nM to 100 µM. In some cell lines, such as HM-1 mouse ovarian cancer cells, A-83-01 at a concentration of 1 µM did not alter cell proliferation.[7] However, the cellular response to A-83-01 can be cell-type dependent. For instance, in human endometrial mesenchymal stem/stromal cells (eMSC), A-83-01 was found to promote proliferation and block apoptosis.[8] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: What is the recommended working concentration for A-83-01?
The optimal working concentration of A-83-01 is highly dependent on the cell type and the specific biological question being investigated. Based on published literature, a concentration range of 0.1 µM to 10 µM is typically used. For many applications, a concentration of 1 µM is sufficient to achieve effective inhibition of the TGF-β pathway.[7][9] However, it is crucial to determine the optimal concentration for your experimental system through a dose-response curve.
Q4: How should I prepare and store A-83-01?
A-83-01 is typically supplied as a solid. For stock solutions, it is soluble in organic solvents such as DMSO and DMF.[10] For example, it is soluble in DMSO at concentrations up to 50 mM.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes, and store at -20°C to avoid repeated freeze-thaw cycles.[10] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium. Note that solutions of A-83-01 are reported to be unstable and should be freshly prepared for optimal results.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using A-83-01, with a focus on unexpected cytotoxicity or altered cell viability.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in cell viability or signs of cytotoxicity (e.g., cell detachment, morphological changes). | High concentration of A-83-01: The concentration used may be too high for your specific cell line. | Perform a dose-response experiment (e.g., using a range from 0.1 µM to 10 µM) to determine the optimal, non-toxic concentration. A WST-1 or MTS assay can be used to assess cell viability.[8][11] |
| High concentration of solvent (DMSO): The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Prepare a more diluted stock solution of A-83-01 if necessary to achieve a lower final DMSO concentration. | |
| Compound instability: A-83-01 solutions may degrade over time, leading to the formation of potentially toxic byproducts. | Always prepare fresh working solutions from a frozen stock immediately before use. Avoid storing diluted A-83-01 solutions.[9] | |
| Cell line sensitivity: Some cell lines may be inherently more sensitive to perturbations of the TGF-β pathway. | Review the literature for studies using A-83-01 on your specific or similar cell lines. Consider using a different ALK inhibitor as a control. | |
| No observable effect on the TGF-β pathway (e.g., no change in Smad2/3 phosphorylation). | Insufficient concentration of A-83-01: The concentration used may be too low to effectively inhibit the ALK receptors. | Increase the concentration of A-83-01. Confirm the inhibition of the pathway by performing a western blot for phosphorylated Smad2/3.[8] |
| Degraded A-83-01: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution or purchase a new batch of the compound. | |
| High cell density: At very high cell densities, the effective concentration of the inhibitor per cell may be reduced. | Optimize your cell seeding density for the experiment. | |
| Inconsistent results between experiments. | Variability in compound preparation: Inconsistent preparation of stock or working solutions. | Standardize your protocol for preparing and diluting A-83-01. Ensure complete dissolution of the compound in the solvent. |
| Cell passage number: The phenotype and sensitivity of cells can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Variations in incubation time: Different incubation times with A-83-01 can lead to different outcomes. | Maintain a consistent pre-incubation and treatment time for all experiments. A pre-incubation of 1 hour is often used.[9] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of A-83-01 on its target kinases and provide a general guideline for working concentrations in various cell lines.
Table 1: IC50 Values of A-83-01 for ALK Receptors
| Target Kinase | IC50 Value (nM) |
| ALK4 (Activin Receptor Type IB) | 45[1][2][7] |
| ALK5 (TGF-β Type I Receptor) | 12[1][2][7] |
| ALK7 (Nodal Receptor) | 7.5[1][2][7] |
Table 2: A-83-01 Working Concentrations in Different Cell Lines
| Cell Line | Application | Working Concentration | Reference |
| Mv1Lu (Mink Lung Epithelial) | Inhibition of TGF-β induced growth inhibition | 0.03 - 10 µM | [11] |
| HM-1 (Mouse Ovarian Cancer) | Inhibition of TGF-β1 induced motility | 1 µM | [7] |
| Human Endometrial Mesenchymal Stem/stromal Cells (eMSC) | Promotion of proliferation | 1 µM | [8] |
| HER2-overexpressing Breast Cancer Cells | Inhibition of TGF-β induced EMT | Not specified, but blocked growth-inhibitory effect | [12] |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
This protocol is a general guideline for assessing cell viability after treatment with A-83-01.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 18-24 hours.
-
A-83-01 Treatment: Prepare serial dilutions of A-83-01 in your complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of A-83-01 (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The incubation time will depend on the metabolic activity of your cells.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Western Blot for Phospho-Smad2/3
This protocol allows for the verification of A-83-01's inhibitory effect on the TGF-β signaling pathway.
-
Cell Treatment: Seed cells and grow them to 70-80% confluency. Pre-treat the cells with A-83-01 at the desired concentration for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and total Smad2/3.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 12. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Instability of A-83-01 in solution and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of A-83-01 in solution and best practices to prevent its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: Is A-83-01 stable in solution?
No, A-83-01 is known to be unstable in solution.[1][2] It is highly recommended to prepare solutions fresh for immediate use.[1][2] If storage is unavoidable, it should be for a limited duration and under specific conditions.
Q2: What is the primary solvent for dissolving A-83-01?
The most commonly recommended solvent for A-83-01 is Dimethyl Sulfoxide (DMSO).[1][3][4][5][6][7]
Q3: How should I prepare a stock solution of A-83-01?
To prepare a stock solution, reconstitute the lyophilized A-83-01 powder in fresh, high-quality DMSO to the desired concentration, typically ranging from 10 mM to 50 mM.[3][4][7] If the compound does not dissolve readily, gentle warming to 37°C for a few minutes and/or sonication can be applied.[6][7]
Q4: What are the recommended storage conditions for A-83-01 solutions?
If a stock solution must be stored, it should be aliquoted into small, single-use volumes to avoid multiple freeze-thaw cycles and stored at -20°C.[3][5][6] Some sources suggest that solutions can be stored for up to one or two months under these conditions, while others recommend a maximum of one month due to observed decomposition.[2][3][5][8] For optimal results, freshly prepared solutions are always preferred.[1][2]
Q5: Is A-83-01 sensitive to light?
Yes, A-83-01 is light-sensitive.[8] Both the solid compound and its solutions should be protected from light by using amber vials or by covering the containers with aluminum foil.[6][8]
Q6: What is the known degradation pathway for A-83-01 in solution?
A-83-01 has been reported to decompose into A-77-01 in solution.[2] This degradation involves the loss of the N-phenylcarbothioamide group from the pyrazole ring of A-83-01.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of A-83-01 in experiments. | Degradation of A-83-01 in solution due to improper storage or prolonged handling. | Prepare fresh solutions of A-83-01 for each experiment. If using a stored stock solution, ensure it has been stored correctly (aliquoted, at -20°C, protected from light) and for a limited time. Consider preparing a new stock solution if the current one is more than a month old. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes immediately after preparation to avoid repeated freezing and thawing. | |
| Exposure to light. | Protect all solutions containing A-83-01 from light at all times by using amber vials or covering them with foil. | |
| Precipitate observed in the A-83-01 stock solution upon thawing. | Poor solubility or precipitation at low temperatures. | Gently warm the solution to 37°C for 5-10 minutes and vortex or sonicate until the precipitate is fully dissolved before use.[6][7] |
| Use of old or moisture-absorbed DMSO. | Use fresh, anhydrous, high-quality DMSO for reconstitution as moisture can reduce solubility.[1] | |
| Variability in results between different batches of A-83-01. | Inherent batch-to-batch variability. | While manufacturers strive for consistency, minor variations can occur. It is good practice to qualify a new batch of A-83-01 in a small-scale experiment to confirm its activity before use in large-scale or critical studies. |
| Degradation of the solid compound due to improper storage. | Store the lyophilized powder at -20°C in a desiccated environment.[3][5] |
Quantitative Data Summary
Solubility of A-83-01
| Solvent | Maximum Concentration | Reference |
| DMSO | 21.08 mg/mL (50 mM) | [4] |
| DMSO | >21.1 mg/mL | |
| DMSO | 14 mg/mL | [5] |
| Ethanol | Insoluble | [1] |
| Water | Insoluble | [1] |
Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes | Reference |
| Lyophilized Powder | -20°C | Up to 24 months | Store desiccated. | [3] |
| In Solution (DMSO) | -20°C | Up to 2 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [3][8] |
| In Solution (DMSO) | <-20°C | Not longer than 1 month | Freshly prepared solution is highly recommended. | [2] |
| In Solution (DMSO) | -20°C | Up to 6 months | Aliquot and protect from light. | [7] |
| In Solution (DMSO) | -20°C | Up to 2 years | Aliquot and protect from light. | [6] |
Note: The conflicting information regarding the stability of A-83-01 in solution highlights the importance of preparing solutions fresh whenever possible.
Experimental Protocols
Protocol for Preparation of A-83-01 Stock Solution
-
Allow the lyophilized A-83-01 powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 1.18 mL of DMSO to 5 mg of A-83-01).[3]
-
Cap the vial and vortex thoroughly to dissolve the powder.
-
If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate to ensure complete dissolution.[6][7]
-
Once dissolved, aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C.
Protocol for Assessing the Stability of A-83-01 in Solution (Stress Testing)
This protocol is adapted from general guidelines for small molecule stability testing.
-
Solution Preparation: Prepare a stock solution of A-83-01 in DMSO at a known concentration (e.g., 10 mM).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Temperature: Store aliquots at 4°C, room temperature (20-25°C), and 40°C.
-
Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) while keeping a control aliquot wrapped in foil to protect it from light.
-
pH: While A-83-01 is insoluble in aqueous solutions, a diluted working solution in a relevant buffer (if applicable to the experimental setup) could be tested at different pH values (e.g., acidic, neutral, and basic) to assess hydrolytic stability. However, precipitation is likely.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact A-83-01 and detect the formation of the degradation product A-77-01.
-
HPLC System: A standard reverse-phase C18 column can be used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is a common starting point for small molecule analysis.
-
Detection: UV detection at a wavelength where both A-83-01 and A-77-01 have significant absorbance.
-
-
Data Analysis: Plot the percentage of remaining A-83-01 against time for each condition. This will provide a quantitative measure of the degradation rate under different stress factors.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. stemcell.com [stemcell.com]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 6. A83-01 – Reagents Direct [reagentsdirect.com]
- 7. store.reprocell.com [store.reprocell.com]
- 8. apexbt.com [apexbt.com]
A-83-01 Technical Support Center: Troubleshooting & Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of A-83-01, a potent inhibitor of TGF-β type I receptor ALK5, and activin/nodal receptors ALK4 and ALK7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-83-01?
A1: A-83-01 is a small molecule that selectively inhibits the kinase activity of three type I receptors of the Transforming Growth Factor-β (TGF-β) superfamily: ALK4, ALK5, and ALK7. By blocking these receptors, A-83-01 prevents the phosphorylation and activation of the downstream signaling molecules Smad2 and Smad3.[1][2][3][4] This inhibition of the canonical TGF-β signaling pathway is crucial for its application in maintaining the pluripotency of stem cells and studying cellular differentiation and epithelial-to-mesenchymal transition (EMT).[3][4][5]
Q2: What are the primary applications of A-83-01 in research?
A2: A-83-01 is widely used in stem cell biology to maintain the undifferentiated state of induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs) by inhibiting differentiation pathways.[4][5][6] It is often used in combination with other small molecules to enhance reprogramming efficiency and maintain pluripotency.[3][5] Additionally, it is utilized in cancer research to study and inhibit processes like EMT, cell migration, and fibrosis where the TGF-β pathway plays a significant role.[4][7]
Q3: What is the recommended solvent and storage for A-83-01?
A3: A-83-01 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[8][9] The solid form should be stored at -20°C, protected from light.[6] A-83-01 solutions are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[10] If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C for a short period, though fresh preparation is always optimal to avoid degradation.[6]
Q4: What are the typical working concentrations for A-83-01 in cell culture?
A4: The optimal working concentration of A-83-01 can vary depending on the cell type and the specific application. However, a common starting point for maintaining pluripotency in stem cell cultures is in the range of 0.5 to 1 µM.[10] For other applications, such as inhibiting TGF-β-induced responses, concentrations may range from 0.1 to 10 µM.[11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q5: My stem cells are differentiating despite the presence of A-83-01 in the culture medium. What could be the cause?
A5: This is a common issue that can arise from several factors related to the quality and handling of A-83-01:
-
Degradation of A-83-01: As A-83-01 is unstable in solution, its bioactivity can diminish over time.[10] If you are using a pre-diluted stock solution that has been stored for an extended period or has undergone multiple freeze-thaw cycles, the effective concentration of the active compound may be too low to inhibit differentiation.
-
Solution: Always prepare fresh A-83-01 solutions from a solid compound for each experiment. If you must use a stock solution, ensure it is freshly prepared, properly aliquoted, and has not been stored for an extended period.
-
-
Incorrect Concentration: The working concentration of A-83-01 may not be optimal for your specific cell line or culture conditions.
-
Solution: Perform a dose-response curve to determine the minimal concentration of A-83-01 required to effectively maintain pluripotency in your cells. You can assess this by monitoring the expression of pluripotency markers (e.g., Oct4, Nanog) and differentiation markers.
-
-
Sub-optimal Culture Conditions: Other factors in your culture system, such as the quality of the basal medium, other supplements, or cell density, can influence the propensity of stem cells to differentiate.[12]
-
Solution: Review your entire cell culture protocol to ensure all other parameters are optimized for maintaining pluripotency.[12]
-
Q6: I am observing inconsistent results between experiments when using different batches of A-83-01. How can I address this?
A6: Batch-to-batch variability is a known challenge when working with small molecules. While manufacturers strive for consistency, minor differences in purity or the presence of inactive isomers can affect biological activity.
-
Solution: Qualify Each New Batch. Before using a new batch of A-83-01 in critical experiments, it is essential to perform in-house quality control to verify its potency. This can be done through functional assays such as a TGF-β reporter assay or by Western blot analysis of Smad2/3 phosphorylation. Comparing the IC50 value or the effective concentration of the new batch to a previously validated batch will ensure consistency in your experiments.
Q7: I am having trouble dissolving A-83-01, or I see precipitation in my stock solution or culture medium. What should I do?
A7: Solubility issues can lead to an inaccurate final concentration of the inhibitor in your experiments.
-
Ensure Proper Dissolution Technique: When preparing a stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming and vortexing can aid in dissolution.[3]
-
Avoid Supersaturation: Do not exceed the solubility limit of A-83-01 in your chosen solvent. When diluting the DMSO stock into aqueous culture medium, add it dropwise while gently mixing to prevent precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: Batch-to-Batch Variability
While direct comparative data for different batches of A-83-01 is not always publicly available from manufacturers, a certificate of analysis for a given batch will provide key quality control parameters. When evaluating a new batch, you should expect to see similar specifications. The following table provides an illustrative example of typical quality control specifications for two different hypothetical batches of A-83-01.
| Parameter | Batch A Specifications | Batch B Specifications | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms to standard |
| Purity (by HPLC) | >99.5% | >99.2% | ≥98.0% |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| IC50 (ALK5) | 11.5 nM | 12.8 nM | 10-15 nM |
Note: The IC50 values are for illustrative purposes and represent a tight range of acceptable biological activity for quality control.
Experimental Protocols
Here are detailed methodologies for key experiments to perform in-house quality control of A-83-01.
Protocol 1: TGF-β-Responsive Luciferase Reporter Assay
This assay quantitatively measures the ability of A-83-01 to inhibit the TGF-β signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TGF-β responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements (SBE) driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Recombinant Human TGF-β1
-
A-83-01 (compound to be tested)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A-83-01 Treatment: Approximately 24 hours post-transfection, replace the medium with fresh serum-free medium containing serial dilutions of A-83-01. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
TGF-β1 Stimulation: After a 1-hour pre-incubation with A-83-01, stimulate the cells with a pre-determined EC80 concentration of recombinant human TGF-β1 (typically around 1 ng/mL). Include a negative control group of cells that are not stimulated with TGF-β1.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Following incubation, perform the dual-luciferase assay according to the manufacturer's protocol.[13] Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the A-83-01 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Smad2/3 Inhibition
This method qualitatively and semi-quantitatively assesses the inhibitory effect of A-83-01 on the TGF-β pathway by measuring the phosphorylation of Smad2 and Smad3.
Materials:
-
A suitable cell line that responds to TGF-β stimulation (e.g., HaCaT, HeLa, or iPSCs)
-
Recombinant Human TGF-β1
-
A-83-01
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of A-83-01 (and a vehicle control) for 1 hour.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.[14]
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with antibodies against total Smad2/3 and a loading control like β-actin.
-
Analysis: Densitometry can be used to quantify the band intensities and determine the relative levels of phosphorylated Smad2/3 in response to A-83-01 treatment.
Mandatory Visualizations
References
- 1. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 4. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 7. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 9. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 12. stemcell.com [stemcell.com]
- 13. Role of small molecules in stem cell biology [hellobio.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Spontaneous Differentiation in iPSCs with A-83-01
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting spontaneous differentiation in induced pluripotent stem cells (iPSCs) when using the small molecule inhibitor A-83-01. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is A-83-01 and how does it prevent spontaneous differentiation in iPSCs?
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor ALK5, as well as the activin/nodal receptors ALK4 and ALK7.[1][2][3][4] In iPSC culture, spontaneous differentiation towards mesodermal and endodermal lineages is often driven by the TGF-β signaling pathway. A-83-01 blocks this pathway by preventing the phosphorylation of Smad2 and Smad3, key downstream signaling molecules.[5][6][7] This inhibition helps to maintain the pluripotent state and homogeneity of iPSC cultures.[7]
Q2: What is the optimal concentration of A-83-01 for iPSC culture?
The optimal concentration of A-83-01 can vary depending on the specific iPSC line and culture conditions. However, a commonly used and effective concentration is 0.5 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store A-83-01?
A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, you can reconstitute 5 mg of A-83-01 in 1.18 ml of DMSO.[2] It is crucial to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can reduce the potency of the compound. When preparing your culture medium, the A-83-01 stock solution should be diluted to the final working concentration.
Q4: How stable is A-83-01 in culture medium?
Solutions of A-83-01 are known to be unstable and should be freshly prepared for optimal performance. If storage of the stock solution is necessary, it should be used within two months when stored at -20°C to prevent loss of potency.[6]
Troubleshooting Guide: Spontaneous Differentiation Despite A-83-01 Supplementation
Even with the use of A-83-01, spontaneous differentiation can sometimes occur. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
| Observation | Potential Cause | Recommended Action |
| Increased spontaneous differentiation in specific areas of the culture vessel. | Uneven cell density. | Ensure even distribution of iPSC colonies during passaging. Avoid overcrowding, as high cell density can promote differentiation.[8] |
| Poor colony morphology. | Manually remove differentiated areas before passaging to maintain a pure pluripotent culture.[9][10] | |
| Suboptimal media formulation. | Ensure all media components are fresh and of high quality. Media older than two weeks should not be used.[9] | |
| Widespread spontaneous differentiation across the entire culture. | Ineffective A-83-01 concentration. | The current concentration may be too low for your specific iPSC line. Perform a dose-response curve to determine the optimal concentration. |
| Degraded A-83-01. | Prepare a fresh stock solution of A-83-01. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period.[6] | |
| iPSC line-specific characteristics. | Some iPSC lines may be inherently more prone to differentiation. Consider increasing the frequency of media changes or passaging at a lower confluency. | |
| General culture conditions. | Verify the incubator's CO2 and temperature levels. Ensure proper aseptic technique to prevent contamination that could induce differentiation.[8] | |
| Morphological changes suggesting differentiation into specific lineages (e.g., cobblestone-like for ectoderm, spindle-shaped for mesoderm). | A-83-01 is not inhibiting all relevant pathways. | While A-83-01 is effective against TGF-β-mediated differentiation, other signaling pathways might be active. Consider adding other small molecules to your culture medium to inhibit other differentiation pathways if a specific lineage is consistently observed. |
| Confirmation of A-83-01 activity is needed. | Perform a Western blot to assess the phosphorylation status of Smad2. A lack of reduction in phosphorylated Smad2 in the presence of A-83-01 indicates a problem with the compound's activity. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of A-83-01 for its primary targets. This data can be a useful reference when optimizing the concentration for your experiments.
| Target | IC50 (nM) |
| ALK5 (TGF-β type I receptor) | 12[1][2][4] |
| ALK4 (Activin/Nodal type I receptor) | 45[1][2][4] |
| ALK7 (Nodal type I receptor) | 7.5[1][2][4] |
Experimental Protocols
Protocol 1: Validating the Activity of A-83-01 by Western Blot for Phospho-Smad2
This protocol allows you to verify that your A-83-01 solution is effectively inhibiting the TGF-β pathway in your iPSCs.
Materials:
-
iPSC culture
-
A-83-01 stock solution
-
TGF-β1 (as a positive control for pathway activation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate iPSCs and culture until they reach the desired confluency.
-
Pre-treat one group of cells with your working concentration of A-83-01 for 1-2 hours.
-
Treat a positive control group with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to induce Smad2 phosphorylation.
-
Treat another group with both A-83-01 (pre-treated for 1-2 hours) and TGF-β1 (for 30 minutes).
-
Maintain an untreated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Smad2/3 antibody to confirm equal protein loading.
-
Expected Results: The TGF-β1 treated group should show a strong phospho-Smad2 band. The group treated with A-83-01 and TGF-β1 should show a significant reduction or absence of the phospho-Smad2 band, confirming the inhibitory activity of A-83-01.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
Caption: Troubleshooting workflow for spontaneous iPSC differentiation.
Caption: Factors influencing iPSC pluripotency and differentiation.
References
- 1. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 3. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 4. A 83-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A83-01 – Reagents Direct [reagentsdirect.com]
- 8. Tips and tricks for iPSC culture | Proteintech Group [ptglab.com]
- 9. stemcell.com [stemcell.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: A-83-01 in Long-Term Culture
Welcome to the technical support center for A-83-01. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of A-83-01 in long-term cell culture experiments. Our aim is to help researchers, scientists, and drug development professionals anticipate and resolve potential issues, ensuring the success of their long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A-83-01?
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases ALK5 (TGF-βRI), ALK4 (Activin receptor type-1B), and ALK7 (Nodal receptor type-1).[1][2] Its primary function is to block the phosphorylation of Smad2/3, key downstream mediators of the TGF-β signaling pathway.[3][4] This inhibition effectively prevents the diverse cellular responses induced by TGF-β, such as epithelial-to-mesenchymal transition (EMT) and spontaneous differentiation of stem cells.[3][4]
Q2: What are the main applications of A-83-01 in long-term culture?
A-83-01 is widely used in long-term cell culture for several key applications:
-
Maintenance of Pluripotency: It helps maintain the homogeneity and self-renewal of human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs) by inhibiting spontaneous differentiation.[1][4]
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): By blocking TGF-β signaling, A-83-01 prevents epithelial cells from acquiring a mesenchymal phenotype, which is crucial in cancer research and for maintaining the epithelial characteristics of organoids.[3][5]
-
Directed Differentiation Protocols: In combination with other small molecules, A-83-01 can be used to guide the differentiation of pluripotent stem cells towards specific lineages, such as neural or cardiac fates.[2]
-
Organoid Culture: It is a common component in organoid media to maintain the epithelial identity and support the long-term expansion of various organoid types, including liver, prostate, and mammary organoids.[6]
Q3: Is A-83-01 known to have significant off-target effects?
A-83-01 is considered a highly selective inhibitor. Studies have shown that it has little to no inhibitory effect on other related kinases such as bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, ALK6), p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK) at standard working concentrations.[5][7] However, like any small molecule inhibitor, the potential for off-target effects can be concentration-dependent and may vary between cell types. Long-term continuous exposure could potentially lead to unforeseen phenotypic changes, making it crucial to carefully monitor cultures.
Q4: What is the recommended long-term storage and stability of A-83-01 solutions?
A-83-01 is typically supplied as a lyophilized powder. For long-term storage, the powder should be kept at -20°C, protected from light.[1] Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[1] While stock solutions are generally stable for several months at -20°C, it is best practice to use freshly prepared solutions for long-term experiments to ensure consistent potency.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the long-term use of A-83-01.
Issue 1: Spontaneous Differentiation of Pluripotent Stem Cells Despite A-83-01 Treatment
Possible Causes:
-
Suboptimal Concentration: The effective concentration of A-83-01 can vary between cell lines and culture conditions.
-
Degradation of A-83-01: The inhibitor may lose potency over time in culture media.
-
Low Cell Density: Pluripotent stem cells are susceptible to differentiation when cultured at very low densities.
-
Other Pro-differentiation Factors: Other components in the culture medium or secreted by the cells themselves may be promoting differentiation through alternative pathways.
Troubleshooting Steps:
-
Optimize A-83-01 Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 0.5 µM to 1 µM.[8]
-
Frequent Media Changes: Ensure that the culture medium containing A-83-01 is replaced daily to maintain a consistent and effective concentration of the inhibitor.[9]
-
Maintain Optimal Cell Density: Avoid passaging cells at very low densities. If single-cell passaging is necessary, consider adding a ROCK inhibitor, such as Y-27632, to improve cell survival and reduce differentiation.[10]
-
Review Culture Medium Composition: Evaluate other components in your culture medium that might be counteracting the effects of A-83-01.
Issue 2: Reduced Cell Proliferation or Signs of Cytotoxicity in Long-Term Culture
Possible Causes:
-
High Concentration of A-83-01: While generally not cytotoxic at effective concentrations, very high concentrations may negatively impact cell health.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve A-83-01 may reach toxic levels in the final culture medium.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to long-term treatment with A-83-01.
Troubleshooting Steps:
-
Titrate A-83-01 Concentration: Determine the minimal effective concentration that maintains the desired phenotype without impacting cell proliferation.
-
Minimize Solvent Concentration: Ensure that the final concentration of the solvent in the culture medium is well below its cytotoxic threshold (typically <0.1% for DMSO).
-
Perform Viability Assays: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay to monitor the health of your cultures over time.
-
"Drug Holiday" or Intermittent Dosing: If continuous exposure appears to be detrimental, consider a "drug holiday" where the cells are cultured without A-83-01 for a short period, or switch to an intermittent dosing schedule. However, this should be carefully evaluated as it may lead to transient activation of the TGF-β pathway.
Issue 3: Unexpected Phenotypic Changes in Long-Term Cultures
Possible Causes:
-
Long-Term Inhibition of a Key Signaling Pathway: The TGF-β pathway is involved in numerous cellular processes. Its long-term inhibition could lead to subtle, cumulative changes in gene expression and cell behavior.
-
Clonal Selection: Over extended periods in culture, a subpopulation of cells that is less responsive to A-83-01 or has other growth advantages may become dominant.
-
Interaction with Other Signaling Pathways: While A-83-01 is selective, long-term inhibition of the TGF-β pathway may lead to compensatory changes in other signaling pathways. For instance, there is evidence of interplay between the TGF-β and Wnt/β-catenin pathways.[11]
Troubleshooting Steps:
-
Regularly Characterize Your Cells: Periodically assess key markers of your cell type (e.g., pluripotency markers for stem cells, epithelial markers for organoids) to ensure the desired phenotype is maintained.
-
Monitor Gene and Protein Expression: Use techniques like qRT-PCR or Western blotting to monitor the expression of key genes and proteins in the TGF-β pathway and other related pathways to detect any unexpected changes.
-
Establish a Baseline: Thoroughly characterize your cells before starting the long-term culture with A-83-01 to have a clear baseline for comparison.
-
Consider Alternative Inhibitors: If persistent, unexpected changes are observed, it may be beneficial to try a different TGF-β inhibitor with a distinct chemical structure to rule out compound-specific off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of A-83-01.
Table 1: Inhibitory Concentrations (IC50) of A-83-01
| Target Kinase | IC50 Value |
| ALK5 (TGF-βRI) | 12 nM[1][2] |
| ALK4 (Activin receptor type-1B) | 45 nM[1][2] |
| ALK7 (Nodal receptor type-1) | 7.5 nM[1][2] |
Table 2: Common Working Concentrations of A-83-01 in Cell Culture
| Application | Cell Type | Recommended Concentration Range | Reference |
| Maintenance of Pluripotency | Human iPSCs/ESCs | 0.5 - 1 µM | [8] |
| Inhibition of EMT | Various Epithelial Cells | 0.5 - 2 µM | [7] |
| Organoid Culture | Various | 0.1 - 1 µM | [6] |
| Directed Differentiation | Pluripotent Stem Cells | 0.1 - 1 µM | [2] |
Experimental Protocols
Protocol 1: Long-Term Culture of Human Induced Pluripotent Stem Cells (iPSCs) with A-83-01
Objective: To maintain the undifferentiated state of human iPSCs in feeder-free culture conditions over multiple passages.
Materials:
-
Human iPSCs
-
Matrigel-coated culture plates
-
mTeSR™1 or Essential 8™ medium
-
A-83-01 (stock solution in DMSO)
-
ReLeSR™ or other passaging reagent
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Prepare Culture Medium: Thaw and warm the basal medium (mTeSR™1 or E8™). Just before use, add A-83-01 to a final concentration of 0.5 µM.
-
Cell Seeding: Thaw or passage iPSCs onto Matrigel-coated plates according to standard protocols.
-
Daily Maintenance: Aspirate the old medium and replace it with fresh, pre-warmed medium containing A-83-01 every day.[9]
-
Passaging: When the iPSC colonies reach 70-80% confluency, passage the cells using ReLeSR™ or your preferred method. Replate the cells onto freshly coated plates with medium containing A-83-01.
-
Long-Term Monitoring: At regular intervals (e.g., every 5-10 passages), perform quality control checks, including immunocytochemistry for pluripotency markers (e.g., OCT4, SOX2, NANOG) and karyotyping to ensure genetic stability.
Troubleshooting:
-
Spontaneous Differentiation: If differentiation is observed, check the expiration dates of reagents, ensure daily media changes, and consider optimizing the A-83-01 concentration.
-
Poor Cell Attachment or Growth: Ensure proper coating of culture plates with Matrigel. If using a new batch of A-83-01, verify its potency.
Protocol 2: Inhibition of Epithelial-to-Mesenchymal Transition (EMT) in Organoid Culture
Objective: To maintain the epithelial phenotype and prevent fibroblast overgrowth in long-term organoid cultures.
Materials:
-
Established organoid culture (e.g., intestinal, pancreatic)
-
Matrigel or other basement membrane extract
-
Organoid culture medium specific to the tissue type
-
A-83-01 (stock solution in DMSO)
Procedure:
-
Prepare Organoid Culture Medium: Prepare the appropriate basal medium for your organoid type. Add A-83-01 to a final concentration of 0.1-0.5 µM.
-
Organoid Passaging: Passage organoids as per your established protocol. This typically involves mechanical dissociation and resuspension in fresh Matrigel.
-
Plating and Culture: Plate the organoid fragments in Matrigel domes and allow to solidify. Add the A-83-01-containing medium.
-
Media Changes: Replace the medium every 2-3 days with fresh medium containing A-83-01.
-
Monitoring: Regularly observe the organoid morphology under a microscope. Healthy epithelial organoids should form cystic or budding structures. The presence of spindle-shaped, migratory cells may indicate EMT or fibroblast contamination.
Troubleshooting:
-
Organoid Disintegration or Poor Growth: The optimal concentration of A-83-01 can be organoid-specific. A titration experiment may be necessary. Also, ensure the quality of the Matrigel and other growth factors.
-
Fibroblast Overgrowth: If fibroblast-like cells persist, ensure that the initial tissue isolation was clean and consider a slightly higher concentration of A-83-01.
Visualizations
Caption: On-target signaling pathway of A-83-01.
Caption: Troubleshooting workflow for A-83-01.
References
- 1. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A83-01 – Reagents Direct [reagentsdirect.com]
- 5. agscientific.com [agscientific.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coriell.org [coriell.org]
- 10. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve A-83-01 efficacy in serum-containing media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of A-83-01 in serum-containing media. For researchers encountering reduced efficacy, this resource offers explanations, experimental protocols, and optimization techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of my A-83-01 inhibitor reduced when I use it in serum-containing cell culture media?
The reduced efficacy of A-83-01 in the presence of serum is a common issue for many small molecule inhibitors. The primary cause is non-specific binding to proteins present in the serum, most notably albumin. When A-83-01 is added to your media, a significant fraction of the molecules can be sequestered by these proteins. This binding reduces the "free" or bioavailable concentration of the inhibitor that is available to enter the cells and engage with its intended targets, the TGF-β type I receptors (ALK4/5/7). Consequently, a higher total concentration of A-83-01 is required to achieve the same biological effect as observed in serum-free or low-serum conditions.
Q2: How does A-83-01 work, and what are its target IC50 values?
A-83-01 is a potent and selective small molecule inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][2] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin/nodal type IB receptor), and ALK7 (the nodal type I receptor).[1][2][3][4] By inhibiting the kinase activity of these receptors, A-83-01 blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3.[1][2] This action effectively halts the canonical TGF-β signaling pathway, which is involved in processes like epithelial-to-mesenchymal transition (EMT), cell differentiation, and proliferation.[2][3][4]
The half-maximal inhibitory concentrations (IC50) are a measure of an inhibitor's potency. The values below were determined in cell-free kinase assays and do not account for serum effects.
| Target Kinase | IC50 (nM) |
| ALK5 (TGF-βRI) | 12 nM[3][4][5] |
| ALK4 (ActR-IB) | 45 nM[3][4][5] |
| ALK7 | 7.5 nM[3][4][5] |
Note: These values represent the inhibitor's potency under ideal, cell-free conditions. The effective concentration required in your cell culture (the EC50) will be higher, especially in the presence of serum.
Q3: What is the best way to determine the optimal concentration of A-83-01 for my experiment?
Due to variables like cell type, serum concentration, and specific experimental endpoints, the optimal concentration of A-83-01 should be determined empirically. The most robust method is to perform a dose-response experiment. This involves treating your cells with a range of A-83-01 concentrations and measuring a relevant downstream biological effect.
A key marker of TGF-β pathway inhibition is the reduction of phosphorylated Smad2 (p-Smad2). A western blot for p-Smad2 is a direct and reliable method to quantify the inhibitory effect of A-83-01.
Troubleshooting Guide
If you are observing lower-than-expected efficacy with A-83-01, follow this troubleshooting guide to identify and resolve the issue.
References
- 1. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to A-83-01 and SB431542 for TGF-β Inhibition
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Consequently, small molecule inhibitors of this pathway are invaluable tools in diverse research areas such as stem cell biology, cancer therapeutics, and fibrosis studies. This guide provides an objective, data-driven comparison of two widely used TGF-β inhibitors: A-83-01 and SB431542.
Mechanism of Action and Signaling Pathway
Both A-83-01 and SB431542 are potent and selective inhibitors of the TGF-β type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] They also exhibit inhibitory activity against the highly related type I receptors ALK4 and ALK7.[1][2][3][4] By competing with ATP for binding to the kinase domain of these receptors, both molecules effectively block the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. This prevents their association with Smad4, nuclear translocation, and target gene transcription.
Potency and Specificity
A primary distinction between A-83-01 and SB431542 lies in their potency. Experimental data consistently demonstrates that A-83-01 is a more potent inhibitor of the target receptors.
| Inhibitor | Target | IC50 |
| A-83-01 | ALK5 (TGF-βRI) | 12 nM[3][4][5] |
| ALK4 | 45 nM[3][4] | |
| ALK7 | 7.5 nM[3][4] | |
| SB431542 | ALK5 (TGF-βRI) | 94 nM[1][2] |
| ALK4 | 140 nM | |
| ALK7 | Potent Inhibition |
Both inhibitors exhibit high selectivity for the TGF-β/Activin/Nodal branch of the TGF-β superfamily and do not significantly inhibit bone morphogenetic protein (BMP) signaling, nor do they affect other signaling pathways such as p38 MAPK or ERK.[1][6] However, one study reported a potential off-target effect of SB431542 on receptor-interacting serine/threonine kinase 2 (RIPK2), an effect not observed with A-83-01 in the same experimental setup.
Head-to-Head Performance Data
Direct comparative studies highlight the superior potency of A-83-01 in cell-based assays.
TGF-β-Responsive Luciferase Reporter Assay
In a study utilizing a TGF-β-responsive luciferase reporter construct in mammalian cells, A-83-01 demonstrated a significantly lower IC50 value compared to SB431542, indicating greater potency in inhibiting TGF-β-induced transcriptional activity.[1]
| Inhibitor | IC50 (Luciferase Reporter Assay) |
| A-83-01 | ~12 nM[4] |
| SB431542 | ~100 nM[7] |
Inhibition of Smad2 Phosphorylation
Western blot analysis of phosphorylated Smad2 (p-Smad2), a direct downstream target of the TGF-βRI kinase activity, further confirms the higher potency of A-83-01. In HaCaT cells, 1 µM of A-83-01 completely inhibited TGF-β-induced Smad2 phosphorylation, whereas the same concentration of SB431542 only resulted in partial inhibition.[4]
Experimental Protocols
Below are generalized methodologies for key experiments used to compare A-83-01 and SB431542. Specific parameters such as cell density, antibody concentrations, and incubation times should be optimized for individual experimental systems.
TGF-β-Responsive Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the TGF-β/Smad pathway.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TGF-β-responsive firefly luciferase reporter plasmid (e.g., containing Smad binding elements - SBEs) and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of A-83-01, SB431542, or vehicle control (e.g., DMSO).
-
TGF-β Stimulation: After a 1-hour pre-incubation with the inhibitors, stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the fold induction relative to the unstimulated control and plot the dose-response curves to determine the IC50 values for each inhibitor.
Western Blot for Phospho-Smad2
This assay directly measures the inhibition of the TGF-βRI kinase activity by assessing the phosphorylation status of its immediate substrate, Smad2.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) and grow to 80-90% confluency. Serum-starve the cells for 2-4 hours prior to treatment.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentrations of A-83-01, SB431542, or vehicle for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Smad2 overnight at 4°C. Subsequently, probe with a primary antibody for total Smad2 and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both A-83-01 and SB431542 are highly effective and selective inhibitors of the TGF-β pathway. The choice between them may depend on the specific requirements of the experiment.
-
A-83-01 is the more potent inhibitor, making it a suitable choice when maximal inhibition at lower concentrations is desired. Its higher potency may also translate to a lower risk of off-target effects at effective concentrations.
-
SB431542 remains a widely used and well-characterized inhibitor. While less potent than A-83-01, it is effective at standard working concentrations and has a long history of use in the literature, providing a wealth of comparative data.
For researchers initiating studies on TGF-β inhibition or requiring the highest degree of potency, A-83-01 presents a compelling option. For those seeking to reproduce or build upon existing studies that have utilized SB431542, its continued use may be appropriate. As with any small molecule inhibitor, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell type and assay being used.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 431542 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. agscientific.com [agscientific.com]
- 7. researchgate.net [researchgate.net]
The ALK5 Signaling Pathway: A Key Regulator in Cellular Processes
An Objective Comparison of A-83-01 and Other ALK5 Inhibitors for Researchers
For scientists and professionals in drug development, selecting the appropriate small molecule inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the potency of A-83-01 with other commonly used ALK5 inhibitors, supported by quantitative data and experimental methodologies.
The Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor, is a crucial serine/threonine kinase. The TGF-β signaling pathway is initiated when a TGF-β ligand binds to its type II receptor. This binding event recruits and phosphorylates ALK5.[1][2] The activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including growth, differentiation, and apoptosis.[1][3] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[1]
A-83-01: Mechanism of Action
A-83-01 is a potent small molecule inhibitor that selectively targets the kinase activity of the TGF-β type I receptors ALK5, ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor).[4][5][6][7] By binding to the ATP-binding site of these receptors, A-83-01 prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[1][8] This inhibition effectively counteracts TGF-β-induced cellular responses.
Potency Comparison of ALK5 Inhibitors
The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values of A-83-01 and other well-known ALK5 inhibitors.
| Inhibitor | Target | IC50 (nM) | References |
| A-83-01 | ALK5 | 12 | [5][7][9][10][11][12] |
| ALK4 | 45 | [5][7][9][12] | |
| ALK7 | 7.5 | [5][7][9][12] | |
| SB-431542 | ALK5 | 94 | [7][10][11] |
| ALK4 | 129 | [13] | |
| RepSox | ALK5 (ATP binding) | 23 | [10] |
| ALK5 (autophosphorylation) | 4 | [10] | |
| A-77-01 | ALK5 | 25 | [13][14] |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 | [10] |
| SD-208 | ALK5 | 48 | [10] |
Based on the compiled data, A-83-01 demonstrates superior potency in inhibiting ALK5 with an IC50 of 12 nM compared to several other widely used inhibitors such as SB-431542 (94 nM), RepSox (23 nM for ATP binding), and Galunisertib (56 nM).[5][7][9][10][11][12] Studies have shown that A-83-01 is five to ten times more potent than SB-431542 in inhibiting ALK5.[14]
Experimental Protocol for Determining IC50
The determination of IC50 values for ALK5 inhibitors typically involves a cell-based assay using a TGF-β-responsive reporter gene.
Detailed Methodology:
-
Cell Culture: Mink lung epithelial cells (Mv1Lu) or other suitable cell lines are seeded in 24-well plates at a specified density (e.g., 2.5 x 10^4 cells/well) and cultured overnight.[5]
-
Transfection: The cells are transiently transfected with a TGF-β-responsive reporter plasmid, such as one containing multiple copies of the CAGA box (a SMAD-binding element) driving the expression of a luciferase gene (e.g., 9xCAGA-luciferase).[14] In some protocols, a constitutively active form of the ALK5 receptor (ALK5-TD) is co-transfected to induce a strong baseline signal.[14]
-
Inhibitor Treatment: After transfection, the cells are pre-treated for a period (e.g., 1 hour) with various concentrations of the ALK5 inhibitor being tested (e.g., A-83-01).[5]
-
TGF-β Stimulation: Following pre-treatment with the inhibitor, the cells are stimulated with a known concentration of TGF-β (e.g., 1 ng/mL) for a defined period (e.g., 24-48 hours), unless a constitutively active receptor was used.[5]
-
Luciferase Assay: The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of inhibition for each inhibitor concentration is calculated relative to the stimulated control without any inhibitor. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined from this curve as the concentration of the inhibitor that produces 50% inhibition.
Conclusion
The experimental data clearly indicates that A-83-01 is a highly potent inhibitor of the ALK5 signaling pathway, exhibiting a lower IC50 value than many other commonly used inhibitors, including SB-431542 and RepSox. Its strong inhibitory activity makes it an excellent tool for researchers studying the physiological and pathological roles of TGF-β signaling. The selection of an appropriate inhibitor and a clear understanding of the experimental protocols for its validation are paramount for achieving reliable and reproducible results in the fields of cell biology and drug discovery.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Role of the CXCR4/ALK5/Smad3 Signaling Pathway in Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A 83-01 is a Potent Inhibitor of TGF-β Type I Receptor ALK5 Kinase | MedChemExpress [medchemexpress.eu]
- 13. abmole.com [abmole.com]
- 14. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
Validating A-83-01 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of A-83-01, a potent inhibitor of the TGF-β superfamily type I receptors ALK4, ALK5, and ALK7. We present a comparative analysis of A-83-01 with other known inhibitors of the same pathway, supported by quantitative data and detailed experimental protocols.
Introduction to A-83-01
A-83-01 is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of three members of the TGF-β type I receptor family: Activin receptor-like kinase 4 (ALK4), Transforming growth factor-β type I receptor (ALK5), and Nodal type I receptor (ALK7)[1][2]. By inhibiting these receptors, A-83-01 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby disrupting the canonical TGF-β signaling pathway[1]. This pathway is crucial in various cellular processes, including proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT)[1]. Dysregulation of TGF-β signaling is implicated in numerous diseases, making its inhibitors valuable research tools and potential therapeutic agents.
Comparative Analysis of TGF-β Pathway Inhibitors
The efficacy of A-83-01 is best understood in the context of other widely used inhibitors targeting the TGF-β pathway. This section provides a quantitative comparison of A-83-01 with SB-431542, Galunisertib (LY2157299), and RepSox.
| Compound | Target(s) | IC50 (nM) vs. ALK4 | IC50 (nM) vs. ALK5 | IC50 (nM) vs. ALK7 |
| A-83-01 | ALK4, ALK5, ALK7 | 45[2][3] | 12[2][4] | 7.5[2][4] |
| SB-431542 | ALK4, ALK5, ALK7 | 140[5] | 94[6][7] | - |
| Galunisertib (LY2157299) | ALK4, ALK5 | 77.7[8] | 56 - 172[8][9][10][11] | - |
| RepSox | ALK5 | - | 4 - 23[12][13][14][15] | - |
Note: IC50 values can vary depending on the assay conditions. The data presented is a summary from multiple sources.
Methodologies for Validating Target Engagement
Several robust methods can be employed to confirm that A-83-01 engages its intended targets within a cellular context. Below are detailed protocols for three widely accepted assays.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HaCaT, HepG2) to 80-90% confluency.
-
Treat cells with varying concentrations of A-83-01 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Detection of Target Protein:
-
Analyze the soluble protein fraction by Western blot using an antibody specific for the target protein (e.g., ALK5).
-
Quantify the band intensity to determine the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of A-83-01 indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.
Experimental Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein (e.g., ALK5) fused to a NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the engineered cells in a 96- or 384-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the target kinase.
-
Add varying concentrations of the test compound (A-83-01).
-
-
BRET Measurement:
-
Add the NanoLuc® substrate.
-
Measure the BRET signal, which is the ratio of the light emitted by the fluorescent tracer to the light emitted by the NanoLuc® luciferase.
-
Competitive displacement of the tracer by A-83-01 will result in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.
-
Western Blot for Phospho-Smad2
This assay provides functional evidence of target engagement by measuring the inhibition of downstream signaling.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells responsive to TGF-β (e.g., HaCaT, Mv1Lu) to 80-90% confluency.
-
Pre-treat cells with various concentrations of A-83-01 for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2).
-
Use an antibody against total Smad2 as a loading control.
-
Detect the primary antibodies with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-Smad2 signal in A-83-01-treated cells confirms target engagement and pathway inhibition.
-
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: TGF-β Signaling Pathway and the inhibitory action of A-83-01.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of A-83-01 with alternative TGF-β pathway inhibitors.
References
- 1. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 83-01 is a Potent Inhibitor of TGF-β Type I Receptor ALK5 Kinase | MedChemExpress [medchemexpress.eu]
- 5. stemcell.com [stemcell.com]
- 6. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 7. stemrd.com [stemrd.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. RepSox, TGF-beta type 1 receptor inhibitor (CAS 446859-33-2) | Abcam [abcam.com]
A Comparative Guide to A-83-01 and Galunisertib in Cancer Research
In the landscape of cancer therapeutics, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target. Its dual role in promoting or suppressing tumor growth has led to the development of inhibitors aimed at modulating its activity. This guide provides a detailed comparison of two prominent small molecule inhibitors of the TGF-β pathway: A-83-01 and galunisertib. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative experimental data, and details the methodologies behind key research findings.
Mechanism of Action: Inhibiting the TGF-β Signaling Cascade
Both A-83-01 and galunisertib exert their effects by inhibiting the TGF-β signaling pathway, a complex cascade that regulates cell growth, differentiation, and apoptosis.[1][2] In many advanced cancers, the TGF-β pathway switches from a tumor-suppressive to a tumor-promoting role, driving processes like epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[3]
A-83-01 and galunisertib are potent and selective inhibitors of the TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[4][5] By binding to the ATP-binding site of the ALK5 kinase domain, these inhibitors prevent the phosphorylation and activation of downstream signaling mediators, primarily SMAD2 and SMAD3.[4][5] This blockade of SMAD phosphorylation is a key mechanism for halting the pro-tumorigenic effects of TGF-β.[5]
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo efficacy of A-83-01 and galunisertib based on published preclinical data. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity (IC50 values)
| Target/Assay | A-83-01 (nM) | Galunisertib (nM) | Reference |
| Kinase Activity | |||
| TGF-β RI (ALK5) | 12 | 56 | [4][6] |
| ALK4 | 45 | - | [4] |
| ALK7 | 7.5 | - | [4] |
| Cellular Activity | |||
| TGF-β-induced transcription (Mv1Lu cells) | 12 | - | [4] |
| Inhibition of pSMAD2 (NIH3T3 cells) | - | 64 | [1] |
| Inhibition of TGF-β1 induced proliferation (NIH3T3 cells) | - | 396 | [1] |
Note: "-" indicates data not available in the reviewed sources.
Table 2: In Vivo Antitumor Efficacy of Galunisertib
| Cancer Model | Treatment Schedule | Outcome | Reference |
| MX1 human breast cancer xenograft | 75 mg/kg, twice daily (oral) | Tumor growth delay of 10.3 ± 4.3 days | [1] |
| Calu6 human lung cancer xenograft | 75 mg/kg, twice daily (oral) | Tumor growth delay of 8.3 ± 2.6 days | [1] |
| 4T1 murine breast cancer syngeneic model | 75 mg/kg, twice daily (oral) | Tumor growth delay of 13 ± 2.4 days | [1] |
| U87MG glioblastoma xenograft (in combination with lomustine) | Not specified | Significant reduction in tumor volume compared to single agents | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of TGF-β inhibitors like A-83-01 and galunisertib.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of inhibitors on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of A-83-01 or galunisertib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot for Phospho-SMAD2/3
This protocol outlines the detection of the phosphorylated, active forms of SMAD2 and SMAD3 to confirm target engagement by the inhibitors.
Methodology:
-
Cell Lysis: Culture cells to 70-80% confluency and then serum-starve overnight. Treat with TGF-β (e.g., 5 ng/mL) with or without pre-incubation with A-83-01 or galunisertib for 1-2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425) overnight at 4°C. Also, probe separate blots with antibodies for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of TGF-β inhibitors in an animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the inhibitor (e.g., galunisertib at 75 mg/kg) or vehicle control via the appropriate route (e.g., oral gavage) according to a predetermined schedule (e.g., twice daily).[1]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition for the treatment groups compared to the control group.
Summary and Conclusion
Both A-83-01 and galunisertib are potent small molecule inhibitors of the TGF-β signaling pathway, primarily targeting ALK5. Preclinical data demonstrate their ability to block SMAD phosphorylation and inhibit cancer cell processes in vitro. Galunisertib has been more extensively studied in vivo and has progressed to clinical trials, showing promise in various cancer models, including breast, lung, and glioblastoma.[1][5]
While both compounds show efficacy in targeting the TGF-β pathway, the available data suggest that galunisertib has a more established preclinical and clinical profile. A-83-01 remains a valuable research tool for studying the intricacies of TGF-β signaling. The choice between these inhibitors for a specific research application will depend on the experimental context, the desired specificity, and the stage of the research (i.e., preclinical versus potential for clinical translation). Further head-to-head studies would be beneficial for a more direct comparison of their efficacy and safety profiles.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
A-83-01: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor A-83-01 with its structural analog, SB-431542. This analysis focuses on their cross-reactivity profiles, supported by experimental data to inform inhibitor selection.
A-83-01 is a potent small molecule inhibitor primarily targeting the type I receptors of the Transforming Growth Factor-beta (TGF-β) superfamily. Specifically, it exhibits high affinity for Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), as well as ALK4 and ALK7.[1][2][3] Its inhibitory action on these kinases blocks the phosphorylation of downstream SMAD proteins, thereby modulating TGF-β signaling pathways.[2] A-83-01 is noted to be more potent than the commonly used TGF-β inhibitor, SB-431542.[2][4]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects. This section compares the selectivity of A-83-01 and SB-431542 against their primary targets and a panel of other kinases.
| Kinase Target | A-83-01 IC50 (nM) | SB-431542 IC50 (nM) | Reference |
| ALK5 (TGFβRI) | 12 | 94 | [5][6] |
| ALK4 | 45 | ~129 (no direct value, stated to be similar to ALK5) | [5] |
| ALK7 | 7.5 | ~129 (no direct value, stated to be similar to ALK5) | [5] |
Summary of Cross-Reactivity:
-
A-83-01: While highly potent against its primary targets, A-83-01 has been observed to inhibit p38 MAPK at concentrations above 3 µM and shows weak effects on Bone Morphogenetic Protein (BMP) receptor kinases at similar concentrations.[5] It is reported to have little to no effect on ALK-1, -2, -3, -6, and Extracellular signal-Regulated Kinase (ERK).[4]
-
SB-431542: This inhibitor is characterized by its high selectivity for ALK4, ALK5, and ALK7.[7][8] It demonstrates over 100-fold selectivity for ALK5 compared to p38 MAPK and other kinases.[9] SB-431542 has minimal to no inhibitory activity against ALK1, ALK2, ALK3, and ALK6, which are involved in BMP signaling.[6]
Experimental Methodologies
The determination of kinase inhibition profiles is crucial for understanding the specificity of inhibitors like A-83-01. A common method employed is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Representative In Vitro Kinase Assay Protocol:
A typical in vitro kinase assay involves the following steps:
-
Reagent Preparation:
-
Kinase Buffer: A buffered solution (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT) is prepared to provide optimal conditions for kinase activity.[10]
-
Kinase: A purified recombinant kinase (e.g., GST-tagged ALK5) is diluted to a working concentration in the kinase buffer.
-
Substrate: A specific substrate for the kinase (e.g., a peptide or a protein like SMAD3) is prepared.
-
ATP: Adenosine triphosphate (ATP), the phosphate donor in the kinase reaction, is prepared at a concentration close to its Michaelis constant (Km) for the specific kinase.
-
Inhibitor: The kinase inhibitor (e.g., A-83-01 or SB-431542) is serially diluted to various concentrations.
-
-
Assay Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated together in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
-
Detection and Data Analysis:
-
The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[10]
-
Fluorescence-Based Assays (e.g., FRET): Using fluorescently labeled substrates to detect conformational changes upon phosphorylation.
-
-
The results are typically expressed as the percentage of remaining kinase activity compared to a control without the inhibitor.
-
IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%, are calculated by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01 on ALK5.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 2. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. stemcell.com [stemcell.com]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sb-431542.com [sb-431542.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. SB431542 | CAS 301836-41-9 | ALK4,5 and 7 kinase inhibitor [stressmarq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
A-83-01: A Comparative Analysis of its Efficacy Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced efficacy of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of A-83-01, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, across various cell lines. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on its performance against other alternatives.
A-83-01 is a small molecule inhibitor that selectively targets the TGF-β type I receptor ALK5 (TGFβRI) and, to a lesser extent, ALK4 and ALK7.[1][2][3] This inhibition effectively blocks the phosphorylation of Smad2/3, key downstream mediators of the TGF-β signaling cascade, thereby mitigating TGF-β-induced cellular responses such as epithelial-to-mesenchymal transition (EMT) and growth inhibition.[1][4][5]
Comparative Efficacy of A-83-01
A-83-01 has demonstrated potent inhibitory effects in a variety of cell lines, often exhibiting greater efficacy than other commonly used TGF-β inhibitors, such as SB-431542.
| Cell Line | Organism | Cell Type | Key Findings | Comparison with Alternatives |
| HaCaT | Human | Keratinocyte | Completely inhibited TGF-β-induced Smad2 phosphorylation at 1 µM.[1] | More potent than SB-431542, which only partially inhibited Smad2 phosphorylation at the same concentration.[1] |
| NMuMG | Mouse | Mammary Epithelial | Effectively inhibited TGF-β-induced EMT at 1 µM, similar to A-77-01 and SB-431542.[1] | A-83-01 was found to be twice as potent as A-77-01 in inhibiting TGF-β signaling.[1] |
| Mv1Lu | Mink | Lung Epithelial | Completely blocked the growth-inhibitory effect of TGF-β at 0.3 µM.[1] | SB-431542 required a concentration of 3 µM to achieve maximal prevention of growth inhibition.[1] |
| SKBR3 & JIMT-1 | Human | Breast Cancer (HER2-overexpressing) | Inhibited TGF-β-induced EMT and cell invasion.[6][7] When combined with trastuzumab, it significantly inhibited TGF-β-induced cell invasion in both trastuzumab-responsive and resistant cells.[6][7] | Not directly compared with other small molecule inhibitors in these studies. |
| HT-1080 | Human | Fibrosarcoma | Pretreatment with 1 µM A-83-01 for 1 hour effectively blocked TGF-β1-induced phosphorylation of Smad2/3.[3] | Not specified. |
| A549 | Human | Lung Carcinoma | Showed a dose-dependent reduction in EMT, with almost complete blockage at the highest dose.[8] | Compared with PP1 (an SRC inhibitor), both were effective in blocking EMT.[8] |
| Murine HSPCs | Mouse | Hematopoietic Stem and Progenitor Cells | Attenuated differentiation and promoted the expansion of LSK cells.[9] | Identified as the major effector in a compound cocktail (APU) for preserving stemness.[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β signaling pathway targeted by A-83-01 and a general experimental workflow for assessing its efficacy.
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
Caption: A generalized workflow for evaluating the efficacy of A-83-01.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: HaCaT, NMuMG, Mv1Lu, SKBR3, and JIMT-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][6][7]
-
A-83-01 Preparation: A-83-01 is typically dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to the final working concentration in cell culture medium.[3][5]
-
Treatment: Cells were often pre-treated with A-83-01 for a specific duration (e.g., 1 hour) before stimulation with TGF-β.[1][3] TGF-β concentrations typically ranged from 1 to 10 ng/mL.[1][3]
Western Blot Analysis for Smad Phosphorylation
-
Cells were seeded and grown to a suitable confluency.
-
After serum starvation, cells were pre-incubated with A-83-01 for 1 hour.
-
TGF-β was then added, and cells were incubated for a short period (e.g., 30 minutes).[3]
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phospho-Smad2 and total Smad2.
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
Epithelial-to-Mesenchymal Transition (EMT) Assay
-
Cells (e.g., NMuMG) were seeded at a low density.
-
The following day, cells were stimulated with TGF-β in the presence or absence of A-83-01 (e.g., 1 µM).
-
After 48 hours, changes in cell morphology, indicative of EMT (e.g., from a cobblestone-like epithelial to a spindle-shaped mesenchymal phenotype), were observed and documented using a microscope.[1]
Cell Proliferation Assay
-
Cells (e.g., Mv1Lu) were seeded in multi-well plates.
-
Cells were pre-treated with various concentrations of A-83-01 or a comparator for 1 hour.
-
TGF-β (e.g., 1 ng/mL) was added to inhibit cell growth.
-
Cell numbers were counted at different time points (e.g., 24, 48, 72 hours) to determine the effect of the inhibitors on TGF-β-mediated growth inhibition.[1]
Cell Invasion Assay
-
HER2-overexpressing breast cancer cells (e.g., SKBR3) were pre-treated with A-83-01 for 16 hours.[10]
-
Cells were then treated with TGF-β, trastuzumab, or a combination.
-
Cell invasiveness was measured using a Boyden Chamber assay after 24 hours.[10]
References
- 1. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 6. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of A-83-01 and RepSox for Induced Pluripotent Stem Cell (iPSC) Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used small molecules in induced pluripotent stem cell (iPSC) culture: A-83-01 and RepSox. Both molecules are potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway and are instrumental in enhancing the efficiency of iPSC generation and maintaining the pluripotent state. This document outlines their mechanisms of action, presents available experimental data, and provides detailed protocols for their application and comparative evaluation.
Introduction: The Role of TGF-β Inhibition in iPSC Culture
The reprogramming of somatic cells into iPSCs and the subsequent maintenance of their pluripotent state are complex processes influenced by a multitude of signaling pathways. The TGF-β pathway plays a critical role in promoting differentiation and inhibiting the mesenchymal-to-epithelial transition (MET), a crucial early step in reprogramming. Consequently, small molecule inhibitors of this pathway have become indispensable tools in the field of stem cell research. A-83-01 and RepSox are two such inhibitors that effectively block TGF-β signaling, thereby facilitating the generation and stable culture of high-quality iPSCs.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both A-83-01 and RepSox exert their effects by inhibiting the kinase activity of Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI). This inhibition prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking the transduction of TGF-β signals.
While both molecules target ALK5, A-83-01 has a broader inhibitory profile, also targeting ALK4 and ALK7, which are receptors for other members of the TGF-β superfamily, such as Activin and Nodal.[1] This broader activity may have distinct effects on pluripotency and differentiation compared to the more selective ALK5 inhibition by RepSox.
Figure 1: TGF-β signaling pathway and points of inhibition by A-83-01 and RepSox.
Comparative Data Presentation
Table 1: General and Chemical Properties
| Feature | A-83-01 | RepSox |
| Target(s) | ALK4, ALK5, ALK7[1] | ALK5[2] |
| IC₅₀ (ALK5) | 12 nM[1] | 4 nM (autophosphorylation)[2] |
| Molecular Formula | C₂₅H₁₉N₅S | C₁₇H₁₃N₅ |
| Solubility | DMSO | DMSO, Ethanol |
Table 2: Performance in iPSC Culture (from separate studies)
| Parameter | A-83-01 | RepSox |
| Role in Reprogramming | Enhances efficiency, maintains pluripotency.[3] | Can replace Sox2 and c-Myc, enhances efficiency.[4][5] |
| Effect on Pluripotency Markers | Maintains expression of pluripotency markers. | Increases expression of Oct4 and Nanog.[4][6] |
| Reported Concentration | 0.5 - 1 µM | 1 - 10 µM |
| Key Findings | More potent than SB-431542 in inhibiting ALK5.[7] | Reprogramming efficiency with RepSox is comparable to using viral Sox2.[4] |
Experimental Protocols
The following protocols provide a framework for utilizing and comparing A-83-01 and RepSox in iPSC generation and maintenance.
Protocol 1: iPSC Generation from Human Fibroblasts
This protocol outlines a general procedure for iPSC generation using non-integrating Sendai virus vectors, with the inclusion of either A-83-01 or RepSox.
Figure 2: Workflow for iPSC generation using A-83-01 or RepSox.
Materials:
-
Human dermal fibroblasts
-
Fibroblast medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Sendai virus reprogramming vectors (e.g., CytoTune™-iPS 2.0)
-
iPSC medium (e.g., mTeSR™1 or E8™ medium)
-
A-83-01 (stock solution in DMSO)
-
RepSox (stock solution in DMSO)
-
Matrigel-coated plates
-
Reagents for live staining (e.g., TRA-1-60) and alkaline phosphatase staining
Procedure:
-
Day 0: Seed human fibroblasts onto a 6-well plate at a density of 5 x 10⁴ cells/well in fibroblast medium.
-
Day 1: Transduce cells with Sendai virus vectors according to the manufacturer's protocol.
-
Day 2: Replace the medium with fresh fibroblast medium.
-
Day 3: Replace the medium with iPSC medium.
-
Day 7: Passage the cells onto Matrigel-coated plates in iPSC medium.
-
Day 8 onwards: Begin treatment with either A-83-01 (final concentration 0.5 µM) or RepSox (final concentration 5 µM). A control group without either inhibitor should be included. Change the medium daily.
-
Day 10-28: Monitor the plates for the emergence of iPSC-like colonies.
-
Day 21-28: Count the number of colonies positive for pluripotency markers (e.g., using live staining for TRA-1-60).
-
Pick well-formed colonies and expand them for further characterization.
Protocol 2: Comparative Analysis of Reprogramming Efficiency
This protocol provides a framework for a direct comparison of A-83-01 and RepSox.
Figure 3: Experimental workflow for the comparative analysis of A-83-01 and RepSox.
Objective: To quantitatively compare the effects of A-83-01 and RepSox on iPSC generation efficiency.
Methodology:
-
Follow Protocol 1 for iPSC generation up to Day 7.
-
On Day 8, split the transduced cells into three experimental groups:
-
Group 1 (Control): iPSC medium without inhibitors.
-
Group 2 (A-83-01): iPSC medium supplemented with 0.5 µM A-83-01.
-
Group 3 (RepSox): iPSC medium supplemented with 5 µM RepSox.
-
-
Culture the cells for an additional 14-21 days, with daily medium changes.
-
Evaluation Metrics:
-
Colony Number: At day 21, perform alkaline phosphatase (AP) staining and count the number of AP-positive colonies in each group.
-
Pluripotency Marker Expression (Immunocytochemistry): At day 21, fix and stain parallel wells for pluripotency markers such as SSEA-4 and TRA-1-60. Quantify the percentage of positive colonies.
-
Gene Expression Analysis (qPCR): At day 21, lyse colonies from each group and perform quantitative real-time PCR to measure the expression levels of endogenous pluripotency genes (e.g., OCT4, SOX2, NANOG).
-
Flow Cytometry: For a more quantitative analysis of pluripotency marker expression, dissociate colonies into single cells and perform flow cytometry for SSEA-4 and TRA-1-81.
-
Discussion and Conclusion
Both A-83-01 and RepSox are highly effective at promoting iPSC generation and maintaining pluripotency by inhibiting the TGF-β signaling pathway. The choice between these two small molecules may depend on the specific experimental context and desired outcome.
-
A-83-01 , with its broader inhibition of ALK4/5/7, may offer a more comprehensive blockade of TGF-β superfamily signaling, which could be advantageous in contexts where Activin or Nodal signaling also needs to be suppressed.
-
RepSox , being more selective for ALK5, provides a more targeted inhibition of the canonical TGF-β pathway. Its well-documented ability to replace Sox2 in reprogramming cocktails makes it a valuable tool for generating iPSCs with fewer genetic modifications.[4][5]
Ultimately, the optimal choice and concentration of either inhibitor should be empirically determined for the specific cell type and reprogramming method being used. The provided comparative analysis protocol offers a robust framework for such an evaluation. This guide serves as a valuable resource for researchers aiming to optimize their iPSC culture systems and harness the full potential of these powerful small molecules.
References
- 1. TGF-β signaling pathway in induced pluripotent stem cells reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Method for Obtaining Human-Induced Pluripotent Stem Cell Lines and Three-Dimensional Growth: A Simplified, Passage-Free Approach that Minimizes Labor - PMC [pmc.ncbi.nlm.nih.gov]
A-83-01: A Potent Inhibitor of Smad2 Phosphorylation in the TGF-β Signaling Pathway
A-83-01 has emerged as a highly effective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, demonstrating superior potency in preventing the phosphorylation of Smad2, a key downstream mediator. This guide provides a comprehensive comparison of A-83-01 with other known inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its efficacy.
The TGF-β signaling cascade plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various pathologies, most notably cancer and fibrosis. A central event in TGF-β signaling is the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, by activated TGF-β type I receptors (ALK4, ALK5, and ALK7). Phosphorylated Smad2 then forms a complex with Smad4, which translocates to the nucleus to regulate target gene expression.
A-83-01 selectively targets the kinase activity of ALK4, ALK5, and ALK7, thereby directly inhibiting the initial phosphorylation event of Smad2.[1][2] Its efficacy in this role has been extensively documented and compared with other inhibitors, most notably SB-431542.
Comparative Efficacy of A-83-01
Experimental evidence consistently demonstrates that A-83-01 is a more potent inhibitor of ALK5 and, consequently, Smad2 phosphorylation than the widely used inhibitor SB-431542.[1][3] The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, provide a quantitative measure of this difference.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| A-83-01 | ALK5 (TGF-βRI) | 12 | [2] |
| ALK4 (Activin RI) | 45 | [2] | |
| ALK7 (Nodal RI) | 7.5 | [2] | |
| SB-431542 | ALK5 (TGF-βRI) | 94 | [2] |
| ALK4 (Activin RI) | 140 | ||
| ALK7 | >10,000 |
Alternative Inhibitors of the TGF-β/Smad2 Pathway
While A-83-01 and SB-431542 are among the most characterized inhibitors, several other molecules have been developed to target the TGF-β pathway at various points.
| Inhibitor | Mechanism of Action | Key Features | Reference |
| LY2109761 | Dual inhibitor of TβRI/II | Negatively affects Smad2 phosphorylation. | [2] |
| SB525334 | Selective inhibitor of ALK5 | Potent inhibitor of TGF-β receptor I. | [2] |
| SIS3 | Inhibitor of Smad3 | Specifically inhibits Smad3 phosphorylation. | [2] |
Experimental Validation of Smad2 Phosphorylation Inhibition
The most common method to validate the inhibition of Smad2 phosphorylation is through Western blotting. This technique allows for the specific detection of the phosphorylated form of Smad2 (p-Smad2) in cell lysates following treatment with an inhibitor and stimulation with TGF-β.
Experimental Protocol: Western Blot for Phospho-Smad2
1. Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT human keratinocytes or Mv1Lu mink lung epithelial cells) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of A-83-01 or other inhibitors for 1 hour. A common concentration for A-83-01 is 1 µM.[3]
-
Stimulate the cells with TGF-β1 (typically 1-5 ng/mL) for 30-60 minutes.[3]
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH.
A successful experiment will show a significant decrease in the band corresponding to p-Smad2 in the lanes treated with A-83-01 compared to the TGF-β stimulated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β signaling pathway and the experimental workflow for validating the inhibition of Smad2 phosphorylation.
TGF-β signaling pathway and the inhibitory action of A-83-01.
Experimental workflow for validating Smad2 phosphorylation inhibition.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The A-83-01 and MEK Inhibitor Combination in Cellular Reprogramming and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of small molecule inhibitors to manipulate cellular signaling pathways is a cornerstone of modern biomedical research. This guide provides a comparative analysis of the dual inhibition of the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways using the TGF-β receptor inhibitor A-83-01 and MEK inhibitors. We will explore the efficacy of this combination in the contexts of induced pluripotent stem cell (iPSC) generation and cancer therapy, comparing it with established alternative methods.
Introduction to A-83-01 and MEK Inhibitors
A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor ALK5 and its related receptors, ALK4 and ALK7.[1][2] By blocking these receptors, A-83-01 inhibits the phosphorylation of Smad2/3, key downstream effectors in the TGF-β signaling cascade.[2][3] This pathway is critically involved in cell differentiation, proliferation, and the epithelial-to-mesenchymal transition (EMT).[3]
MEK inhibitors , such as PD0325901 and trametinib, target the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell growth, survival, and differentiation. Dysregulation of the MAPK pathway is a common driver of cancer.[4]
The combined application of A-83-01 and a MEK inhibitor offers a dual-pronged approach to modulate fundamental cellular processes.
Signaling Pathways Overview
The A-83-01 and MEK inhibitor combination targets two distinct but interconnected signaling pathways: the TGF-β/SMAD pathway and the RAS/RAF/MEK/ERK pathway.
Application in Induced Pluripotent Stem Cell (iPSC) Reprogramming
The generation of iPSCs from somatic cells traditionally relies on the forced expression of a set of transcription factors, commonly Oct4, Sox2, Klf4, and c-Myc (the "Yamanaka factors"). While effective, this method carries risks associated with genetic modification. The use of small molecules to replace or enhance this process is a significant area of research.
The combination of A-83-01 and the MEK inhibitor PD0325901 has been shown to enable OCT4-mediated reprogramming of human primary somatic cells.[1][5] This combination promotes the conversion of epiblast stem cells to a naïve pluripotent state.[1][5]
Comparison with Other Reprogramming Methods
| Method | Key Components | Reprogramming Efficiency | Advantages | Disadvantages |
| A-83-01 + MEK Inhibitor (PD0325901) | A-83-01, PD0325901, often with other small molecules and a minimal number of transcription factors (e.g., OCT4 alone).[1][5] | Varies; can enhance efficiency and enable reprogramming with fewer factors.[6] | Reduces or eliminates the need for viral transduction of multiple transcription factors, potentially increasing safety.[7] | Efficiency can be cell-type dependent; may require optimization of small molecule cocktails. |
| Yamanaka Factors (Retroviral/Lentiviral) | Oct4, Sox2, Klf4, c-Myc delivered via viral vectors. | 0.02% - 0.08% for human fibroblasts.[8] | Well-established and widely used method. | Risk of insertional mutagenesis due to viral integration.[6] |
| mRNA Transfection | mRNAs of reprogramming factors transfected into cells. | ~1.4% for human fibroblasts.[8] | Non-integrating, transient expression. | Labor-intensive due to the need for repeated transfections.[8] |
| Episomal Vectors | Plasmids containing reprogramming factors that are transiently maintained in the cell. | Good efficiency for many cell types, though can be low for fibroblasts.[8] | Non-integrating. | Can be less efficient in certain cell types.[8] |
Application in Cancer Therapy
The dysregulation of both the TGF-β and MAPK pathways is a hallmark of many cancers. The TGF-β pathway can have dual roles, acting as a tumor suppressor in early stages but promoting tumor progression, invasion, and metastasis in later stages through processes like EMT.[3] The MAPK pathway is a well-established driver of cancer cell proliferation and survival.[4]
The combination of A-83-01 and a MEK inhibitor, therefore, presents a rational therapeutic strategy to simultaneously block tumor growth and metastasis.
Comparison with Other Cancer Therapies
Direct clinical data for the combination of A-83-01 and a MEK inhibitor in cancer patients is limited. The following comparison is based on the known mechanisms of these inhibitors and clinical data from established cancer therapies that also target the MAPK pathway or utilize immunotherapy.
| Treatment Modality | Mechanism of Action | Representative Clinical Efficacy (Metastatic Melanoma) | Advantages | Disadvantages |
| A-83-01 + MEK Inhibitor (e.g., Trametinib) | Dual inhibition of TGF-β signaling (anti-EMT, anti-metastasis) and MAPK pathway (anti-proliferative).[3][9] | Preclinical data suggests synergistic effects in inhibiting tumor growth.[10][11] In vivo, trametinib alone has been shown to reduce tumor volume, and this effect can be enhanced with other agents.[9][10] | Potentially targets both tumor growth and the metastatic process. | Limited clinical data; potential for combined toxicities. |
| BRAF/MEK Inhibitor Combination (e.g., Dabrafenib + Trametinib) | Targets two nodes in the MAPK pathway, leading to more profound and durable pathway inhibition.[4] | Objective Response Rate (ORR): ~68-76%.[4][12] Progression-Free Survival (PFS): ~9.9-11.4 months.[12] | High initial response rates in BRAF-mutant cancers. | Development of resistance is common; only effective in tumors with specific BRAF mutations.[4] |
| Anti-PD-1 Immunotherapy (e.g., Pembrolizumab, Nivolumab) | Blocks the PD-1/PD-L1 immune checkpoint, enabling T-cell-mediated anti-tumor immunity. | ORR: ~32-45%.[13][14] Durable responses in a subset of patients.[15] | Can lead to long-lasting responses; effective across a broader range of tumor types (not dependent on a single mutation). | Lower initial response rates compared to targeted therapies; potential for immune-related adverse events.[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of A-83-01 and MEK inhibitors.
A. Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of A-83-01, a MEK inhibitor, the combination of both, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: For MTT assays, solubilize the formazan crystals with a solubilization buffer. For MTS assays, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
B. Western Blot for Phospho-SMAD2 and Phospho-ERK
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-SMAD2, total SMAD2, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
C. TGF-β Reporter Assay
-
Cell Transfection: Co-transfect cells with a TGF-β responsive reporter plasmid (e.g., containing SMAD-binding elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, treat the cells with TGF-β in the presence or absence of A-83-01.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
D. Mouse Xenograft Model for Cancer Therapy
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, A-83-01, MEK inhibitor, and the combination. Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers every few days. The formula Volume = (width)² x length/2 is commonly used. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
The combination of A-83-01 and a MEK inhibitor represents a promising strategy for manipulating key cellular processes. In the realm of regenerative medicine, this combination offers a path towards safer, non-genetic methods of iPSC generation. In oncology, the dual targeting of proliferation and metastasis-related pathways holds therapeutic potential, although further in vivo and clinical studies are needed to validate its efficacy and safety compared to existing treatments. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate and quantify the effects of this compelling small molecule combination.
References
- 1. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of small molecule and growth factor-derived human induced pluripotent stem cell-derived hepatocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing iPSC Reprogramming Methods for Their Suitability in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti–PD-1 in Combination With Trametinib Suppresses Tumor Growth and Improves Survival of Intrahepatic Cholangiocarcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Efficacy of Anti-PD-1 Agents in Acral and Mucosal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical development of PD-1/PD-L1 in Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-PD-1 and Novel Combinations in the Treatment of Melanoma—An Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for A-83-01: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper handling and disposal of A-83-01, a potent inhibitor of the TGF-β type I receptor superfamily. Adherence to these procedures is vital for maintaining laboratory safety and ensuring environmental compliance. The information herein is intended to supplement, not replace, your institution's specific chemical hygiene and waste management plans.
A-83-01: Key Data
The following table summarizes essential quantitative information for A-83-01, a compound also known as 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₁₉N₅S | [1][2] |
| Molecular Weight | 421.5 g/mol | [2] |
| CAS Number | 909910-43-6 | [1][2] |
| Purity | ≥95% | [1] |
| Solubility in DMSO | >21.1 mg/mL | [3] |
| Solubility in Ethanol | ~0.3 mg/mL | [4] |
| Storage Temperature | -20°C | [5] |
| IC₅₀ for ALK4 | 45 nM | [3] |
| IC₅₀ for ALK5 | 12 nM | [3] |
| IC₅₀ for ALK7 | 7.5 nM | [3] |
Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway
A-83-01 exerts its biological effects by selectively inhibiting the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[3] This prevents the phosphorylation and subsequent activation of the downstream signaling molecules SMAD2 and SMAD3.[6] The activated SMADs would otherwise form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes such as cell proliferation, differentiation, and epithelial-to-mesenchymal transition.[6][7][8] The diagram below illustrates this signaling cascade and the point of inhibition by A-83-01.
Experimental Protocol: Western Blot for SMAD2/3 Phosphorylation
To verify the inhibitory action of A-83-01 on the TGF-β signaling pathway, a common experimental approach is to perform a Western blot to detect the phosphorylation of SMAD2 and SMAD3.
Materials:
-
HT-1080 cells (or other suitable cell line)
-
Human Transforming Growth Factor β1 (hTGF-β1)
-
A-83-01 dissolved in DMSO
-
Cell lysis buffer
-
Primary antibodies: Phospho-Smad2/Smad3, total Smad2/3, β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HT-1080 cells to approximately 80% confluency.
-
Pre-treat a subset of cells with a working concentration of A-83-01 (e.g., 1 µM) for 1 hour.
-
Stimulate the cells (both pre-treated and untreated) with hTGF-β1 (e.g., 10 ng/mL) for 30 minutes. Include an untreated control group.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Proper Disposal Procedures for A-83-01
Step 1: Personal Protective Equipment (PPE) Before handling A-83-01, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Identification and Segregation
-
Solid Waste: Unused or expired A-83-01 powder should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with A-83-01, such as pipette tips, microfuge tubes, and contaminated gloves, should also be considered hazardous waste.
-
Liquid Waste: Solutions of A-83-01 (e.g., in DMSO) must be disposed of as liquid hazardous waste. Do not pour these solutions down the drain.[9]
Step 3: Waste Containment and Labeling
-
Solid Waste:
-
Collect solid A-83-01 waste and contaminated materials in a designated, leak-proof container with a secure lid.
-
The container must be compatible with the chemical waste.
-
-
Liquid Waste:
-
Collect liquid waste containing A-83-01 in a sealable, chemical-resistant container (e.g., a designated waste solvent bottle).
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("A-83-01"), the solvent if applicable (e.g., "in DMSO"), the approximate quantity, and the date of accumulation.[10]
-
Indicate any associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a hazardous waste pickup.[10][11]
-
Follow their specific procedures for waste collection, which may involve completing a chemical waste manifest or online request form.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for guidance on chemical handling and waste disposal.
References
- 1. stemcell.com [stemcell.com]
- 2. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. TGF-beta signalling through the Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. lsuhsc.edu [lsuhsc.edu]
Navigating the Safe Handling of A83016A: A Guide for Laboratory Professionals
Essential Safety and Handling Protocols for the Kinamycin-Type Antibiotic A83016A
For researchers, scientists, and drug development professionals working with this compound, a kinamycin-type antibiotic, a comprehensive understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling potent chemical compounds. This information is intended to supplement, not replace, a substance-specific SDS which should be sourced from the supplier.
Personal Protective Equipment (PPE): General Recommendations
Due to the absence of specific quantitative data on glove breakthrough times or respirator protection factors for this compound, the following table summarizes general PPE recommendations for handling potent chemical compounds.
| PPE Category | Recommendation |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently. |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat, preferably made of a chemical-resistant material, should be worn. Consider disposable gowns for added protection. |
| Respiratory Protection | For procedures that may generate aerosols or dust, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is essential. |
Standard Operating Procedure for Handling this compound
The following procedural guidance outlines a step-by-step approach to safely manage this compound from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including a lab coat, double gloves, and eye protection, before opening the package in a designated containment area, such as a chemical fume hood.
-
Verify the contents against the shipping documents.
2. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
3. Weighing and Preparation of Solutions:
-
All weighing and solution preparation activities must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated, clean spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be treated as hazardous waste.
-
Segregate this compound waste into clearly labeled, sealed containers.
-
Dispose of the hazardous waste through an approved chemical waste management program, following all institutional and local regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound within a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
